molecular formula C6H11NO4 B3232489 (R)-3-Aminohexanedioic acid CAS No. 134166-71-5

(R)-3-Aminohexanedioic acid

Cat. No.: B3232489
CAS No.: 134166-71-5
M. Wt: 161.16 g/mol
InChI Key: XABCFXXGZPWJQP-SCSAIBSYSA-N
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Description

(R)-3-Aminohexanedioic acid, also known as (R)-3-Aminoadipic acid, is a chiral, non-proteinogenic amino acid characterized as an amino dicarboxylic acid . Its structure is derived from adipic acid, with an amino group substituted at the third carbon position, classifying it functionally as both a beta- and gamma-amino acid . The compound features a stereogenic center, and the (R)-enantiomer offered here is of high stereochemical purity, which is critical for its interaction with biological systems and chiral molecules such as enzymes and receptors . The compound serves as a valuable chiral building block in organic synthesis and medicinal chemistry. Researchers utilize (R)-3-Aminohexanedioic acid and its enantiomers as key intermediates in the synthesis of more complex molecules, including potential pharmaceuticals and antibiotics . Its structure makes it a useful precursor for studying the biochemistry of related compounds, such as α-aminoadipic acid, which is a known intermediate in the lysine biosynthesis and degradation pathways in fungi and other eukaryotes . Application Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-aminohexanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABCFXXGZPWJQP-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (R)-beta-Homoglutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical monograph on (R)-beta-homoglutamic acid, structured for researchers and drug development professionals.[]

Structural Identity, Synthesis, and Applications in Peptidomimetics[1]

Executive Summary

(R)-beta-Homoglutamic acid (CAS: 134166-71-5 ) is a non-proteinogenic


-amino acid used extensively in the design of proteolytically stable peptidomimetics and foldamers.[] Chemically defined as (R)-3-aminohexanedioic acid , it represents a homologated derivative of D-glutamic acid where the amino group is positioned at the 

-carbon relative to the proximal carboxylate.[]

This molecule is a critical building block in modern medicinal chemistry, particularly for:

  • GLP-1 and CGRP Receptor Antagonists: Enhancing half-life and receptor selectivity.[]

  • Foldamer Engineering: Inducing stable secondary structures (e.g., 14-helices) resistant to enzymatic degradation.[]

  • Nuclear Imaging: Serving as a spacer in bispecific antibody pretargeting constructs.[]

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification

The nomenclature for this compound can be ambiguous.[] In this guide, we strictly define "(R)-beta-homoglutamic acid" as the


-amino acid derivative.[]
PropertySpecification
Common Name (R)-beta-Homoglutamic acid
IUPAC Name (3R)-3-Aminohexanedioic acid
Synonyms D-

-Homoglutamic acid; (R)-

-Aminoadipic acid
CAS Number (Free Acid) 134166-71-5
CAS Number (HCl Salt) 63492-85-3
CAS Number (Fmoc-L-isomer) Reference only: 203854-49-3 (Note: L corresponds to S)
Molecular Formula

Molecular Weight 161.16 g/mol
Chirality (R)-enantiomer (corresponds to D-amino acid lineage)
Structural Comparison

To understand its utility, one must visualize its relationship to Glutamic Acid and


-Aminoadipic Acid (Homoglutamic acid).[]

StructureComparison Glu D-Glutamic Acid (alpha-amino) C5 Backbone HomoGlu Homoglutamic Acid (alpha-aminoadipic) C6 Backbone (Sidechain Ext.) Glu->HomoGlu Sidechain Homologation BetaHomoGlu (R)-beta-Homoglutamic Acid (beta-aminoadipic) C6 Backbone (Backbone Ext.) Glu->BetaHomoGlu Arndt-Eistert Homologation

Figure 1: Structural relationship between Glutamic acid and its homologs.[][2] (R)-beta-homoglutamic acid is derived by inserting a methylene group into the backbone of D-glutamic acid.[]

Synthesis & Manufacturing Protocols

The synthesis of (R)-beta-homoglutamic acid is most reliably achieved via the Arndt-Eistert homologation of N-protected D-glutamic acid derivatives.[] This method preserves stereochemistry, converting the


-amino acid to the corresponding 

-amino acid.[]
Protocol: Arndt-Eistert Homologation

Objective: Synthesize (R)-3-aminohexanedioic acid from D-Glutamic acid.

Reagents:
  • Starting Material: N-Boc-D-Glutamic acid

    
    -benzyl ester (Side chain protection is critical).[]
    
  • Activation: Isobutyl chloroformate, N-methylmorpholine (NMM).[]

  • Diazotization: Diazomethane (

    
    ) in ether (Caution: Explosive).[]
    
  • Rearrangement: Silver benzoate (

    
    ), Triethylamine, Water/Dioxane.[]
    
Step-by-Step Workflow:
  • Activation (Mixed Anhydride Formation):

    • Dissolve N-Boc-D-Glu-OBzl (side chain protected) in dry THF at -15°C.

    • Add 1.0 eq NMM followed by 1.0 eq isobutyl chloroformate.[]

    • Mechanism:[3][4][5][6] Formation of the mixed anhydride activates the

      
      -carboxyl group.[]
      
  • Diazoketone Formation:

    • Filter the precipitated NMM salts.[]

    • Add the filtrate slowly to a solution of diazomethane in ether at 0°C.

    • Stir for 2 hours. Evaporate solvent to yield the

      
      -diazoketone.[]
      
    • Checkpoint: Confirm presence of characteristic diazo peak in IR (~2100 cm⁻¹).[]

  • Wolff Rearrangement:

    • Dissolve the diazoketone in THF/Water (9:1).[]

    • Add catalytic Silver Benzoate (10 mol%) and TEA.[]

    • Sonicate or warm to 45°C. Nitrogen gas evolution indicates reaction progress.[]

    • Mechanism:[3][4][5][6] The diazoketone converts to a ketene intermediate, which is trapped by water to form the

      
      -amino acid derivative.[]
      
  • Deprotection:

    • Hydrogenolysis (

      
      , Pd/C) removes the benzyl ester.[]
      
    • Acid hydrolysis (TFA/DCM) removes the Boc group (if free amine is desired).[]

SynthesisPathway Start N-Boc-D-Glutamic Acid (Side-chain Protected) Anhydride Mixed Anhydride Intermediate Start->Anhydride iBuOCOCl / NMM Diazo Alpha-Diazoketone Anhydride->Diazo CH2N2 Ketene Ketene Intermediate (Wolff Rearrangement) Diazo->Ketene Ag+ / Heat / -N2 Product (R)-beta-Homoglutamic Acid Derivative Ketene->Product H2O (Nucleophile)

Figure 2: Arndt-Eistert synthesis pathway for converting alpha-amino acids to beta-homologs.[]

Biological & Pharmaceutical Applications[1][5][9][10]

Peptide Therapeutics (GLP-1 & CGRP)

(R)-beta-homoglutamic acid is utilized as a strategic substitute in peptide drugs to evade proteolysis.[]

  • Mechanism: Peptidases (e.g., DPP-4, Neprilysin) specifically recognize

    
    -peptide backbones.[] The insertion of the extra methylene group in the 
    
    
    
    -amino acid alters the scissile bond geometry, rendering the peptide resistant to cleavage while often maintaining side-chain topology required for receptor binding.[]
  • Case Study: In CGRP (Calcitonin Gene-Related Peptide) antagonists, substitution with

    
    -homoglutamic acid at non-critical binding sites extends plasma half-life without abolishing potency [1].[]
    
Foldamers and Secondary Structure

-amino acids like (R)-beta-homoglutamic acid are essential for constructing foldamers —synthetic oligomers that adopt stable secondary structures.[]
  • 14-Helix Formation:

    
    -amino acids (side chain at C3) promote the formation of a 14-helix structure (hydrogen bond between residue 
    
    
    
    and
    
    
    ).[]
  • Application: These helices are used to mimic protein-protein interaction domains (e.g., p53-MDM2 inhibitors) that are otherwise difficult to target with small molecules.[]

Pretargeting and Imaging

In nuclear medicine, bispecific antibody constructs often require hydrophilic linkers to reduce liver uptake and promote renal clearance of unbound radiolabels.[]

  • Role: (R)-beta-homoglutamic acid oligomers form hydrophilic, negatively charged linkers that do not interact with serum proteins, improving the tumor-to-background signal ratio in immuno-PET imaging [2].[]

Experimental Characterization

When verifying the identity of (R)-beta-homoglutamic acid, the following analytical parameters should be met:

TechniqueExpected ResultNote
1H NMR (D2O)

2.4-2.6 (m, 4H,

), 3.6 (m, 1H,

)
Distinct shift from Glutamic acid due to

-position.[]
Mass Spectrometry

ESI-MS positive mode.[]
Specific Rotation

negative (typically)
Depends on solvent/pH; compare to standard.[]
Solubility Water (High), Methanol (Moderate)Zwitterionic character.[]

References

  • Google Patents. CGRP peptide antagonists and conjugates (AU2006304835A1).[] Retrieved from .[]

  • ResearchGate. Experimental Pretargeting Studies of Cancer with a Humanized anti-CEA × Murine anti-[In-DTPA] Bispecific Antibody Construct. Retrieved from .[]

  • MolCore. (R)-3-Aminohexanedioic acid Product Page. Retrieved from .[]

  • BOC Sciences. Fmoc-L-beta-homoglutamic acid 6-tert-butyl ester Product Information. Retrieved from .[]

  • Sigma-Aldrich. D-beta-homoglutamic acid-HCl Product Page.[] Retrieved from .[]

Sources

(R)-beta-aminoadipic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-β-Aminoadipic Acid for Advanced Research Applications

Executive Summary

(R)-β-aminoadipic acid, a chiral non-proteinogenic β-amino acid, is a molecule of significant interest in modern pharmaceutical and materials science research. This guide provides a comprehensive technical overview of its core physicochemical properties, strategic applications, and relevant methodologies for its synthesis and characterization. With a molecular weight of 161.16 g/mol for the free acid, this compound serves as a critical chiral building block for the synthesis of complex bioactive molecules, particularly in the development of therapeutics targeting neurological disorders.[1] This document distinguishes it from its well-known α-isomer, outlines its role in drug discovery, and presents an illustrative synthetic workflow, providing researchers, scientists, and drug development professionals with a foundational understanding of its scientific and practical value.

Core Physicochemical Properties

The fundamental identity and utility of (R)-β-aminoadipic acid are defined by its specific chemical and physical characteristics. Its structure features a hexanedioic acid backbone with an amino group at the third (β) position, and a defined (R)-stereochemistry at this chiral center. This specific configuration is crucial for its application in stereoselective synthesis. While the free acid is the parent compound, it is often supplied and utilized as a more stable hydrochloride salt for improved handling and solubility.[1]

PropertyValueSource
IUPAC Name (3R)-3-Aminohexanedioic acidN/A
Synonyms (R)-3-Aminoadipic acid, D-β-Homoglutamic acid (D-β-HomoGlu-OH)[1]
Molecular Formula C₆H₁₁NO₄[2][3]
Molecular Weight (Free Acid) 161.16 g/mol [2][3]
Exact Mass 161.06880783 Da[2]
Molecular Weight (HCl Salt) 197.62 g/mol [1][4]
CAS Number (Free Acid, Racemic) 5427-96-3[2][3]
CAS Number ((R)-HCl Salt) 63492-85-3[1]
Appearance White solid[1]
Solubility Water soluble[1]

Structural Distinction: (R)-β-Aminoadipic Acid vs. α-Aminoadipic Acid

A point of critical scientific clarity is the distinction between β-aminoadipic acid and its α-isomer. The position of the amino group fundamentally alters the molecule's chemical properties and biological role.

  • α-Aminoadipic Acid : The amino group is on the second carbon (the α-carbon). This is the isomer found in nature as a key intermediate in the biosynthesis of lysine via the α-aminoadipate pathway in fungi and some bacteria.[5][6] The (R)-enantiomer of the alpha isomer is also known to be a selective antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors.[7]

  • β-Aminoadipic Acid : The amino group is on the third carbon (the β-carbon). This structural motif is not a direct intermediate in primary metabolic pathways but is a valuable component in synthetic chemistry.[2][8] Its backbone is more flexible than its alpha-counterpart, allowing it to be incorporated into peptides and small molecules to induce specific secondary structures and confer resistance to enzymatic degradation.

G cluster_alpha α-Aminoadipic Acid cluster_beta β-Aminoadipic Acid alpha_img alpha_img alpha_label Amino group at C2 (α-position) beta_img beta_img beta_label Amino group at C3 (β-position)

Caption: Structural comparison of α- and β-aminoadipic acid isomers.

Applications in Drug Discovery and Development

The utility of (R)-β-aminoadipic acid is primarily as a specialized building block in the synthesis of novel molecules.[9][10] Its defined stereochemistry and the unique conformational properties of the β-amino acid scaffold are leveraged by medicinal chemists to achieve specific therapeutic goals.

  • Neurological Disorders : (R)-β-aminoadipic acid is a valuable precursor for pharmaceuticals targeting neurological conditions.[1] The rationale for its use in this area is partly informed by the known neuroactivity of related compounds, such as the NMDA receptor antagonism of (R)-α-aminoadipic acid.[7] Researchers utilize the (R)-β isomer to synthesize analogues and novel chemical entities that may modulate glutamate receptor activity or other CNS targets with improved specificity and pharmacokinetic profiles.

  • Peptidomimetics and Protease Resistance : Incorporating β-amino acids into peptide sequences creates "β-peptides." These structures can form stable secondary structures (helices, sheets) but are resistant to degradation by proteases, which are evolved to cleave peptide bonds between α-amino acids. This property is highly desirable in drug development to increase the in vivo half-life of peptide-based drugs.

  • Biodegradable Polymers : The di-acid functionality of (R)-β-aminoadipic acid makes it a candidate monomer for the synthesis of polyamides and polyesters.[1] The chirality and functional groups introduced by this monomer can be used to fine-tune the physical properties and degradation kinetics of the resulting polymers for applications in medicine and sustainable materials.

Methodologies: Synthesis and Characterization

The synthesis of enantiomerically pure (R)-β-aminoadipic acid requires a robust stereoselective strategy. While numerous methods exist for β-amino acid synthesis, a common and effective approach involves the use of β-lactam intermediates.[11]

Principles of Asymmetric Synthesis via β-Lactams

The causality behind using a β-lactam intermediate is twofold:

  • Rigid Scaffold for Stereocontrol : The four-membered ring of the β-lactam provides a rigid template, allowing for subsequent chemical transformations to occur with high stereoselectivity.

  • Versatile Precursor : The β-lactam can be readily synthesized and then hydrolyzed under controlled conditions to yield the desired β-amino acid. The substituents required for the final adipic acid chain can be installed prior to or after the formation of the lactam ring.

G A Chiral Starting Material (e.g., Aspartic Acid) B Cyclization & Functionalization A->B C Formation of Chiral β-Lactam Intermediate B->C D Side Chain Elongation (e.g., via Grignard or Wittig reaction) C->D E Hydrolytic Ring Opening D->E F Deprotection & Purification E->F G Final Product: (R)-β-Aminoadipic Acid F->G

Caption: Illustrative workflow for the synthesis of (R)-β-aminoadipic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is an illustrative, self-validating methodology for the synthesis of (R)-β-aminoadipic acid via a β-lactam intermediate.

Step 1: Synthesis of the Chiral β-Lactam

  • Begin with a suitable chiral precursor, such as (R)-aspartic acid. Protect the carboxylic acid groups (e.g., as benzyl esters) and the amino group (e.g., with a p-methoxyphenyl group).

  • Activate one of the ester groups and cyclize the molecule using a standard peptide coupling agent to form the corresponding chiral β-lactam.

  • Validation : Confirm the formation of the β-lactam ring using ¹H NMR (observing characteristic shifts for the ring protons) and Mass Spectrometry to verify the molecular weight of the protected intermediate.

Step 2: Side Chain Elongation

  • Selectively deprotect or convert the remaining protected carboxylic acid to an aldehyde.

  • Perform a Wittig reaction with an appropriate ylide (e.g., (triphenylphosphoranylidene)acetic acid ethyl ester) to introduce the remaining two carbons of the adipic acid backbone.

  • Reduce the resulting double bond via catalytic hydrogenation (e.g., H₂, Pd/C).

  • Validation : Monitor the reaction progress by Thin Layer Chromatography (TLC). Characterize the product by NMR to confirm the addition of the side chain and the saturation of the double bond.

Step 3: Ring Opening and Deprotection

  • Hydrolyze the ester groups using aqueous base (e.g., LiOH) or acid.

  • Open the β-lactam ring under acidic conditions (e.g., HCl in dioxane). This step simultaneously removes many common protecting groups.

  • Validation : Use Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the final product peak with the correct mass-to-charge ratio.

Step 4: Purification and Final Characterization

  • Purify the crude product using ion-exchange chromatography or reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white solid.

  • Final Validation :

    • Confirm the structure using ¹H and ¹³C NMR.

    • Verify the exact mass using High-Resolution Mass Spectrometry (HRMS).

    • Determine the enantiomeric purity using chiral HPLC.

    • Measure the specific rotation using polarimetry and compare it to literature values.[1]

Conclusion

(R)-β-aminoadipic acid is a specialized chemical entity whose value is rooted in its precise molecular architecture. Its identity, defined by a molecular weight of 161.16 g/mol and (R)-stereochemistry at the β-carbon, sets it apart from its metabolic α-isomer. For researchers in drug discovery and materials science, it represents a versatile tool for creating novel molecules with enhanced stability, specific conformational properties, and targeted biological activity. A thorough understanding of its properties and the logic behind its synthesis is essential for leveraging its full potential in developing next-generation therapeutics and advanced materials.

References

  • PubChem. beta-Aminoadipic acid. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System (GSRS). L-.BETA.-HOMOGLUTAMIC ACID HYDROCHLORIDE. U.S. Food and Drug Administration. [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medical Chemistry, 7(10), 302-307. [Link]

  • Singh, S., & Singh, P. (2012). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. International Journal of Organic Chemistry, 2(3), 235-242. [Link]

  • ResearchGate. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

  • Remko, M., & Kováč, Š. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL β-AMINO ACIDS. Ceska a Slovenska Farmacie, 60(2), 65-71. [Link]

  • Wikipedia. α-Aminoadipic acid. Wikimedia Foundation. [Link]

  • ChemSrc. α-Aminoadipic acid. [Link]

  • Al-Wrafy, F. A., Al-Gheethi, A. A., & Radin Mohamed, R. M. S. (2022). Multimodal Role of Amino Acids in Microbial Control and Drug Development. International Journal of Molecular Sciences, 23(19), 11566. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • Aapptec. Fmoc-beta-HGlu(OtBu)-OH. Aapptec LLC. [Link]

  • Angelaud, R., Zhong, Y. L., Maligres, P., Lee, J., & Askin, D. (2005). Synthesis of a beta-amino acid pharmacophore via a beta-lactam intermediate. The Journal of Organic Chemistry, 70(5), 1949–1952. [Link]

  • Biology LibreTexts. 22.2: Biosynthesis of Amino Acids. [Link]

Sources

An In-depth Technical Guide to the GABA Analogue 3-Aminohexanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Aminohexanedioic acid, also known as β-aminoadipic acid, is a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Unlike many conventional GABA analogues that directly target GABA receptors or metabolic enzymes, the primary neuroactivity of 3-aminohexanedioic acid appears to be linked to the modulation of excitatory neurotransmission. This guide provides a comprehensive technical overview intended for researchers, neuroscientists, and drug development professionals. It elucidates the compound's physicochemical properties, details robust methodologies for its chemical synthesis and stereoselective resolution, and puts forth a scientifically-grounded hypothesis for its mechanism of action centered on the inhibition of excitatory amino acid transporters (EAATs). By reducing glutamate reuptake, 3-aminohexanedioic acid can indirectly temper neuronal hyperexcitability, suggesting a therapeutic potential in neurological disorders characterized by an excitatory/inhibitory imbalance. This document includes detailed experimental protocols for in vitro and in vivo validation, data presentation in tabular format, and logical diagrams to facilitate a deeper understanding of its synthesis and proposed biological pathways.

Introduction: The Imperative for GABAergic Modulation

The central nervous system (CNS) maintains a delicate equilibrium between excitatory and inhibitory signaling, a balance critical for all facets of neurological function. The primary mediator of inhibition is γ-aminobutyric acid (GABA), which, upon binding to its receptors, typically reduces the likelihood of a neuron firing an action potential.[1] Dysregulation in the GABAergic system is implicated in a host of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and neuropathic pain.

While direct agonism of GABA receptors is a valid therapeutic strategy, the GABA molecule itself is a poor drug candidate due to its inability to efficiently cross the blood-brain barrier.[2] This limitation spurred the development of GABA analogues—molecules designed with a similar structural scaffold but with modified physicochemical properties to improve bioavailability and CNS penetration.[3] Interestingly, many successful GABA analogues, such as gabapentin and pregabalin, do not exert their primary effects through direct interaction with GABA receptors. Instead, they modulate the GABAergic system indirectly, for instance, by binding to voltage-gated calcium channels or inhibiting GABA-metabolizing enzymes.

This guide focuses on 3-aminohexanedioic acid, a less-explored GABA analogue. It is a dicarboxylic β-amino acid whose structural similarity to the excitatory neurotransmitter glutamate suggests a mechanism of action distinct from conventional GABAergics, offering a novel avenue for therapeutic intervention.[4][5]

3-Aminohexanedioic Acid: A Structural and Physicochemical Profile

A critical point of clarification is the distinction between the isomers of aminoadipic acid. The user's topic, 3-aminohexanedioic acid , is a β-amino acid. It is frequently confused with its structural isomer, 2-aminohexanedioic acid (α-aminoadipic acid), which is a metabolite in the lysine degradation pathway and has been investigated as a biomarker for diabetes and as a gliotoxin.[6][7][8] This guide is exclusively concerned with the 3-amino (β) isomer.

3-Aminohexanedioic acid possesses two carboxylic acid groups and an amino group on the third carbon of a six-carbon chain.[4] This structure confers specific chemical properties and is foundational to its biological activity.

Table 1: Physicochemical Properties of 3-Aminohexanedioic Acid

PropertyValueSource(s)
IUPAC Name 3-Aminohexanedioic acid-
Synonyms (±)-3-Aminoadipic acid, β-Aminoadipic acidPubChem CID: 224389[4]
Molecular Formula C₆H₁₁NO₄PubChem CID: 224389[4]
Molecular Weight 161.16 g/mol -
Appearance White to off-white solidChemicalBook[9]
Melting Point 189-190.5 °CChemicalBook[9]
Boiling Point 375.5±32.0 °C (Predicted)ChemicalBook[9]
Density 1.333±0.06 g/cm³ (Predicted)ChemicalBook[9]
pKa 3.71±0.10 (Predicted)ChemicalBook[9]
Storage Inert atmosphere, Room temperatureChemicalBook[9]

Synthesis and Stereoselective Resolution

The synthesis of β-amino acids like 3-aminohexanedioic acid requires specific strategies, as standard α-amino acid syntheses are not directly applicable.[10] Common routes include Mannich-type reactions and conjugate additions.[10][11] As the molecule contains a stereocenter at the C3 position, synthesis typically yields a racemic mixture of (R)- and (S)-enantiomers. Given that biological activity is often enantiomer-specific, the resolution of this mixture is a critical step for pharmacological evaluation.[12]

General Synthetic Workflow

A plausible and robust method for synthesizing racemic 3-aminohexanedioic acid involves a multi-step process starting from accessible precursors. The following workflow outlines a conceptual pathway.

G cluster_synthesis Synthesis of Racemic 3-Aminohexanedioic Acid cluster_resolution Stereoselective Resolution A Diethyl Glutaconate B Diethyl 3-oxohexanedioate (Michael Adduct) A->B 1. Michael Addition (e.g., Diethyl malonate, NaOEt) 2. Decarboxylation C Diethyl 3-aminohexanedioate B->C Reductive Amination (NH3, NaBH3CN or H2/Catalyst) D (±)-3-Aminohexanedioic Acid C->D Acid Hydrolysis (e.g., 6M HCl, reflux) E Diastereomeric Salt Mixture D->E Salt formation with chiral resolving agent (e.g., (R)-(-)-Mandelic Acid) F Separated Diastereomers E->F Fractional Crystallization G (R)-3-Aminohexanedioic Acid F->G Acidification H (S)-3-Aminohexanedioic Acid F->H Acidification

Caption: Conceptual workflow for the synthesis and resolution of 3-aminohexanedioic acid.

Experimental Protocol: Resolution by Diastereomeric Salt Formation

This protocol describes a self-validating system for separating enantiomers from a racemic mixture. The success of the resolution is validated at each stage by measuring the optical rotation.

Objective: To separate (R)- and (S)-enantiomers of 3-aminohexanedioic acid.

Materials:

  • Racemic (±)-3-aminohexanedioic acid

  • (R)-(-)-Mandelic acid (or another suitable chiral resolving agent)

  • Methanol (absolute)

  • Diethyl ether

  • 2M Hydrochloric acid (HCl)

  • Deionized water

  • Polarimeter

Methodology:

  • Salt Formation:

    • Dissolve 10 mmol of racemic 3-aminohexanedioic acid in a minimal amount of boiling methanol. Causality: Using a minimal volume ensures the solution is saturated, promoting crystallization upon cooling.

    • In a separate flask, dissolve 10 mmol of (R)-(-)-mandelic acid in a minimal amount of warm methanol.

    • Combine the two solutions while warm and stir thoroughly.

    • Allow the solution to cool slowly to room temperature, then transfer to 4°C for 12-24 hours to facilitate crystallization. Causality: Slow cooling promotes the formation of larger, purer crystals of one diastereomeric salt, which will have lower solubility.

  • Fractional Crystallization (First Crop):

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold diethyl ether. Causality: The ether wash removes soluble impurities and residual solvent without dissolving the desired salt crystals.

    • Dry the crystals (Diastereomer 1).

    • Measure the specific optical rotation of a small sample. This value serves as a benchmark for purity.

  • Purification and Validation:

    • Recrystallize Diastereomer 1 from a minimal amount of hot methanol. Causality: Recrystallization further purifies the less soluble diastereomer, removing trapped impurities of the more soluble one.

    • Collect and dry the crystals. Measure the specific optical rotation again. Repeat the recrystallization process until the optical rotation value is constant, indicating enantiomeric purity.

  • Isolation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in deionized water.

    • Acidify the solution with 2M HCl to a pH of ~2-3. This protonates the mandelic acid and liberates the free amino acid. Causality: The chiral resolving agent is removed by converting it back to its more soluble free acid form, allowing the desired amino acid enantiomer to be isolated.

    • The pure enantiomer ((R)- or (S)-, depending on which diastereomer was less soluble) will precipitate. Collect by filtration, wash with cold water, and dry.

    • Confirm the identity and purity via NMR, mass spectrometry, and by measuring its final optical rotation.

Proposed Mechanism of Action and Pharmacological Profile

While termed a "GABA analogue," evidence for the direct action of 3-aminohexanedioic acid on GABAergic components is lacking. A more compelling hypothesis arises from its structural similarity to glutamate. Its α-isomer is a known competitive inhibitor of high-affinity glutamate/aspartate transport.[13] It is highly probable that 3-aminohexanedioic acid acts similarly, targeting Excitatory Amino Acid Transporters (EAATs).

EAATs are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and terminating synaptic signals.[14][15] By inhibiting EAATs, 3-aminohexanedioic acid would increase the residence time of glutamate in the synapse. While this may seem counterintuitive for an inhibitory-acting compound, this action could preferentially desensitize postsynaptic glutamate receptors or activate presynaptic autoreceptors that reduce further glutamate release, ultimately leading to a net reduction in excitatory tone. This indirect modulation represents a sophisticated mechanism for dampening neuronal hyperexcitability.

Caption: Proposed mechanism: 3-Aminohexanedioic acid inhibits EAATs, modulating glutamate signaling.

Experimental Protocols for In Vitro and In Vivo Evaluation

To validate the proposed mechanism of action, a series of targeted experiments are required. The following protocols provide a framework for characterizing the pharmacological activity of 3-aminohexanedioic acid.

Protocol: Radioligand Binding Assay for EAATs

Objective: To determine the binding affinity (Ki) of 3-aminohexanedioic acid for EAATs using a competitive binding assay with a known radioligand.

Materials:

  • Synaptosomal membrane preparation from rat cortex (rich in EAATs)

  • [³H]-D-aspartate (radioligand)

  • Test compound: (R)- and (S)-3-aminohexanedioic acid

  • Unlabeled L-glutamate (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold and vacuum pump

Methodology:

  • Preparation: Prepare serial dilutions of the test compound and L-glutamate in assay buffer.

  • Incubation: In microcentrifuge tubes, combine:

    • 50 µL of synaptosomal membrane preparation (~100 µg protein).

    • 50 µL of [³H]-D-aspartate (to a final concentration near its Kd, e.g., 50 nM).

    • 50 µL of test compound dilution (for competition curve) OR 50 µL of buffer (for total binding) OR 50 µL of excess unlabeled L-glutamate (e.g., 1 mM, for non-specific binding).

  • Reaction: Incubate the mixture at 37°C for 20 minutes. Causality: This allows the binding reaction to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by adding 3 mL of ice-cold assay buffer and immediately filtering the contents through a glass fiber filter using a vacuum manifold. Causality: Rapid filtration and washing separate the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC₅₀ and calculate the Ki value.

Protocol: Synaptosome Uptake Assay

Objective: To measure the functional inhibition of glutamate uptake into synaptosomes by 3-aminohexanedioic acid.

Materials:

  • Freshly prepared rat cortical synaptosomes

  • [³H]-L-glutamate or [³H]-D-aspartate

  • Krebs-Ringer buffer (containing NaCl)

  • Krebs-Ringer buffer (with NaCl replaced by choline chloride, for Na⁺-independent uptake)

  • Test compound: (R)- and (S)-3-aminohexanedioic acid

  • TFB (a known potent EAAT inhibitor, as a positive control)

Methodology:

  • Pre-incubation: Aliquot synaptosomes into tubes containing Krebs-Ringer buffer. Add various concentrations of the test compound or TFB and pre-incubate at 37°C for 10 minutes. Causality: This allows the inhibitor to interact with the transporters before the substrate is introduced.

  • Uptake Initiation: Initiate the uptake by adding [³H]-L-glutamate to a final concentration of ~50 nM.

  • Uptake Reaction: Incubate for a short period (e.g., 2-5 minutes) at 37°C. Causality: A short incubation time ensures measurement of the initial rate of transport, minimizing the influence of substrate metabolism or efflux.

  • Termination & Filtration: Terminate the uptake by adding 3 mL of ice-cold buffer and rapidly filtering as described in Protocol 5.1.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes on the filters.

  • Data Analysis: Determine the Na⁺-dependent uptake by subtracting the uptake in choline-chloride buffer from that in NaCl buffer. Calculate the percentage inhibition of Na⁺-dependent uptake for each concentration of the test compound and determine the IC₅₀ value.

Potential Therapeutic Applications and Future Directions

The proposed mechanism of 3-aminohexanedioic acid as an EAAT inhibitor suggests its potential utility in CNS disorders characterized by excessive glutamatergic activity or excitotoxicity.[16] These conditions include:

  • Epilepsy: By reducing excessive excitatory signaling, the compound could raise the seizure threshold.

  • Neuropathic Pain: Hyperexcitability in pain pathways is a key feature of neuropathic pain, which could be dampened by modulating glutamate levels.

  • Neurodegenerative Diseases: Excitotoxicity is a known contributor to neuronal cell death in conditions like Alzheimer's disease and Parkinson's disease.[17] Modulating this pathway may offer a neuroprotective strategy.[18]

Future research should focus on:

  • Stereospecificity: A thorough investigation of the (R)- and (S)-enantiomers is essential to identify the active eutomer.[12]

  • Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are necessary to determine the compound's drug-like properties and ability to penetrate the CNS.

  • In Vivo Efficacy: The compound must be tested in validated animal models of epilepsy, pain, and neurodegeneration to confirm its therapeutic potential.

  • Selectivity Profiling: Screening against a panel of other CNS targets (receptors, transporters, enzymes) is crucial to understand its specificity and predict potential off-target effects.

Conclusion

3-Aminohexanedioic acid represents an intriguing, albeit understudied, GABA analogue. Its true potential may not lie in direct GABAergic modulation but rather in the nuanced control of the brain's primary excitatory system. By functioning as a putative inhibitor of excitatory amino acid transporters, it offers a distinct mechanistic approach to restoring the excitatory/inhibitory balance in the CNS. The technical frameworks for synthesis, resolution, and pharmacological evaluation provided in this guide are designed to empower researchers to rigorously test this hypothesis and unlock the potential of this and similar molecules in the pursuit of novel therapeutics for neurological disorders.

References

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The Foldamer's Key: A Technical Guide to Beta-Amino Acid Pharmacophore Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is perpetual. Beta-amino acids, prized for their unique conformational properties and inherent resistance to proteolytic degradation, have emerged as powerful building blocks in the design of peptidomimetics and other bioactive molecules.[1][2][3] Their increased structural diversity, however, presents a distinct challenge to computational modeling approaches. This in-depth technical guide provides a comprehensive framework for the successful application of pharmacophore modeling to beta-amino acid-containing compounds. We will dissect the nuanced conformational landscape of beta-amino acids and its direct implications for both ligand- and structure-based pharmacophore modeling strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of beta-amino acids through robust and predictive computational models.

The Beta-Amino Acid Advantage and the Modeling Imperative

Alpha-amino acids, the fundamental units of proteins, have a defined and relatively constrained conformational space. Beta-amino acids, with an additional carbon in their backbone, introduce a new level of flexibility.[1][4] This expanded conformational freedom allows beta-amino acid-containing peptides (β-peptides) to adopt stable, well-defined secondary structures, including helices, turns, and sheets, even in short sequences.[2][3] This structural versatility is a double-edged sword: it offers immense potential for mimicking the bioactive conformations of natural peptides and small molecules, but it also complicates the computational prediction of these conformations.

Pharmacophore modeling, which distills the essential steric and electronic features required for biological activity into a 3D model, is a cornerstone of modern drug discovery.[5] It serves as a powerful filter for virtual screening, scaffold hopping, and lead optimization.[5] However, the predictive power of a pharmacophore model is intrinsically linked to the accuracy of the conformational sampling of the input molecules. For beta-amino acids, a standard conformational analysis may fail to identify the bioactive conformation, leading to a suboptimal or even misleading pharmacophore model. Therefore, a specialized approach to pharmacophore modeling for beta-amino acids is not just beneficial, but essential.

Core Principles of Pharmacophore Modeling: A Refresher

Pharmacophore models can be broadly categorized into two types: ligand-based and structure-based.[5][6] The choice between these approaches is dictated by the available data.[6]

  • Ligand-Based Pharmacophore Modeling (LBPM): When the 3D structure of the biological target is unknown, but a set of active ligands is available, LBPM is the method of choice. This approach involves superimposing a set of active molecules and extracting the common chemical features that are essential for their biological activity.[7]

  • Structure-Based Pharmacophore Modeling (SBPM): In the presence of a high-resolution 3D structure of the target protein, typically from X-ray crystallography or NMR, SBPM can be employed. This method directly analyzes the interactions between the target and a bound ligand to generate a pharmacophore model that represents the key interaction points within the binding site.[6][8]

The following diagram illustrates the general workflow for both approaches:

Pharmacophore_Workflow cluster_ligand_based Ligand-Based Approach cluster_structure_based Structure-Based Approach L_Start Set of Active Ligands L_Conf Conformational Analysis L_Start->L_Conf L_Align Molecular Alignment L_Conf->L_Align L_Generate Generate Hypotheses L_Align->L_Generate Validate Model Validation L_Generate->Validate S_Start Target-Ligand Complex (PDB) S_Analyze Analyze Interactions S_Start->S_Analyze S_Generate Generate Pharmacophore S_Analyze->S_Generate S_Generate->Validate Screen Virtual Screening Validate->Screen Hits Hit Identification Screen->Hits

Caption: General workflow for ligand- and structure-based pharmacophore modeling.

Navigating the Conformational Complexity of Beta-Amino Acids

The central challenge in beta-amino acid pharmacophore modeling is adequately sampling their conformational space to identify the bioactive conformation. Beta-amino acids can exist as (R) or (S) isomers at both the Cα and Cβ positions, leading to four possible diastereomers for a given side chain.[1] This inherent stereochemical diversity, coupled with the increased rotational freedom of the backbone, necessitates a more rigorous conformational analysis than what is typically applied to alpha-amino acids.

Key Considerations for Conformational Analysis:

  • Diastereomeric and Regioisomeric Diversity: The ability to generate a wide array of stereoisomers and regioisomers significantly expands the structural possibilities of beta-amino acids.[1] It is crucial to consider the specific stereochemistry of the beta-amino acids in your dataset, as this will profoundly influence their preferred conformations.

  • Secondary Structure Propensity: Beta-peptides are known to form stable secondary structures.[9][10] Depending on the sequence and stereochemistry, they can adopt various helical and turn conformations.[9][11] Knowledge of these preferences can be used to guide the conformational search.

  • Computational Methods: Standard molecular mechanics force fields may not be adequately parameterized for beta-amino acids. It is advisable to use force fields that have been specifically validated for peptidomimetics or to perform higher-level quantum mechanics calculations to determine the relative energies of key conformers.

A Step-by-Step Protocol for Beta-Amino Acid Pharmacophore Modeling

This section outlines a detailed, self-validating workflow for generating robust pharmacophore models for beta-amino acid-containing ligands.

Ligand-Based Pharmacophore Modeling (LBPM) Protocol

Objective: To generate a pharmacophore model from a set of active beta-amino acid-containing ligands.

Methodology:

  • Ligand Preparation:

    • Compile a dataset of at least 5-10 structurally diverse and potent ligands with known biological activity.

    • For each ligand, carefully check and correct the 2D structure, including bond orders and protonation states at physiological pH.

    • Pay close attention to the stereochemistry of the beta-amino acid residues.

  • Conformational Analysis (The Crucial Step):

    • Employ a robust conformational search algorithm. Consider using a combination of methods, such as systematic search and molecular dynamics simulations, to ensure thorough exploration of the conformational space.

    • If possible, use a force field specifically parameterized for beta-amino acids or peptidomimetics.

    • Generate a large number of diverse, low-energy conformers for each ligand (e.g., up to 255 conformations per inhibitor).[7]

  • Feature Definition and Molecular Alignment:

    • Define the pharmacophoric features for each ligand. Common features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups.

    • Align the conformers of the active ligands based on their common pharmacophoric features. The goal is to find a 3D arrangement of features that is shared by all active molecules.

  • Pharmacophore Hypothesis Generation:

    • Generate a set of pharmacophore hypotheses based on the alignment of the most active compounds.[12]

    • Score and rank the hypotheses based on how well they map the features of the active ligands.

  • Model Validation (A Self-Validating System):

    • Internal Validation: Use the training set of active ligands to assess the quality of the generated models. A good model should map all active compounds well.

    • External Validation: Compile a test set of known active and inactive compounds that were not used in model generation. A robust model should be able to distinguish between active and inactive molecules with high accuracy.[13][14]

    • Decoy Set Screening: Screen a database of decoy molecules (molecules with similar physicochemical properties to the actives but different topology) to assess the model's ability to avoid false positives.[13]

    • Statistical Metrics: Evaluate the model using metrics such as the Receiver Operating Characteristic (ROC) curve, Enrichment Factor (EF), and Güner-Henry (GH) score.[13][15][16]

The following diagram illustrates the iterative nature of LBPM with a focus on validation:

LBPM_Workflow Start Active Ligand Set Prep Ligand Preparation & Stereochemistry Definition Start->Prep Conf Rigorous Conformational Analysis Prep->Conf Align Feature-Based Alignment Conf->Align Generate Hypothesis Generation Align->Generate Validate Validation (Internal, External, Decoys) Generate->Validate Refine Model Refinement Validate->Refine Model Rejected Final Final Pharmacophore Model Validate->Final Model Accepted Refine->Generate

Caption: Iterative workflow for ligand-based pharmacophore modeling of beta-amino acids.

Structure-Based Pharmacophore Modeling (SBPM) Protocol

Objective: To generate a pharmacophore model from the 3D structure of a target-ligand complex containing a beta-amino acid.

Methodology:

  • Input Preparation:

    • Obtain a high-resolution 3D structure of the target-ligand complex from the Protein Data Bank (PDB) or a validated homology model.

    • Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules that are not involved in key interactions.

    • Carefully inspect the ligand structure within the binding pocket to ensure correct bond orders and stereochemistry.

  • Interaction Analysis:

    • Identify all significant interactions between the beta-amino acid-containing ligand and the protein's active site. These include hydrogen bonds, hydrophobic interactions, aromatic interactions, and ionic bonds.

    • Software packages like LigandScout or the pharmacophore generation tools within MOE or Schrödinger can automate this process.[17][18][19][20]

  • Pharmacophore Feature Generation:

    • Translate the identified interactions into pharmacophoric features. For example, a hydrogen bond between a ligand's carbonyl oxygen and a protein's backbone amide becomes an HBA feature.

    • Define excluded volumes based on the shape of the binding pocket to prevent clashes in subsequent virtual screening.

  • Model Refinement and Validation:

    • Refine the generated pharmacophore by adjusting the position and radius of the features to optimize its specificity.

    • Validate the model by screening a database of known active and inactive compounds. A good structure-based model should be able to retrieve the known active ligands with high scores and discriminate them from inactives.

Data Presentation and Visualization

Table 1: Common Pharmacophore Features and Their Chemical Definitions
FeatureAbbreviationChemical DefinitionExample Functional Group
Hydrogen Bond AcceptorHBAA Lewis base capable of accepting a hydrogen bond.Carbonyl, Nitro, Ether Oxygen
Hydrogen Bond DonorHBDA Lewis acid capable of donating a hydrogen bond.Amine, Hydroxyl, Thiol
HydrophobicHYA non-polar group that forms favorable interactions with other non-polar groups.Alkyl chains, Aromatic rings
Aromatic RingARA planar, cyclic, conjugated system of pi electrons.Phenyl, Pyridyl, Indolyl
Positive IonizablePIA group that is positively charged at physiological pH.Amine, Guanidinium
Negative IonizableNIA group that is negatively charged at physiological pH.Carboxylate, Phosphate

Conclusion and Future Perspectives

Pharmacophore modeling is a powerful and versatile tool in the drug discoverer's arsenal. When applied to the unique structural landscape of beta-amino acids, it requires a thoughtful and rigorous approach. By placing a strong emphasis on comprehensive conformational analysis and robust model validation, researchers can unlock the full potential of this exciting class of molecules. The integration of artificial intelligence and machine learning with pharmacophore modeling promises to further enhance the predictive power of these models, accelerating the discovery of novel beta-amino acid-based therapeutics.[5]

References

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Methodological & Application

Fmoc-D-beta-homoglutamic acid coupling conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Coupling Protocols for Fmoc-D-


-Homoglutamic Acid in SPPS
Date:  October 24, 2023
Author:  Senior Application Scientist, Peptide Chemistry Division[1][2]

Executive Summary

Fmoc-D-


-homoglutamic acid (Fmoc-D-

-HomoGlu(OtBu)-OH) represents a critical building block in the design of peptidomimetics.[1][2] Unlike standard

-amino acids,

-amino acids introduce an additional methylene group into the backbone, conferring unique proteolytic stability and inducing distinct secondary structures (e.g.,

-helices, 14-helices).[1][2]

However, the incorporation of D-


-HomoGlu presents two distinct challenges:
  • Kinetic Hindrance: The backbone extension alters the nucleophilicity of the amino group and the electrophilicity of the activated carboxylate, often necessitating extended coupling times.

  • On-Resin Aggregation:

    
    -peptides are notorious for forming stable secondary structures on the resin (inter-chain hydrogen bonding) as few as 4-6 residues in, leading to "difficult sequences" and incomplete coupling.[1][2]
    

This Application Note details an optimized protocol using HATU/HOAt activation for difficult sequences and DIC/Oxyma Pure for standard applications, ensuring high purity and minimizing expensive reagent waste.

Molecule Profile & Physicochemical Properties

PropertySpecification
Full Name Fmoc-D-

-homoglutamic acid 6-tert-butyl ester
Abbreviation Fmoc-D-

-HoGlu(OtBu)-OH
Molecular Weight ~439.5 g/mol
Protection N-term: Fmoc (Base labile) Side-chain: tert-butyl ester (Acid labile)
Solubility Soluble in DMF, NMP, DCM.[1][2] Sparingly soluble in water/ether.[2]
Key Risk Aggregation: High propensity for on-resin

-sheet/helix formation.[1][2]

Critical Optimization Factors

The Aggregation Barrier

The primary failure mode in


-peptide synthesis is not steric hindrance at the reaction center, but rather the formation of supramolecular aggregates on the solid support.
  • Mechanism: The extra backbone methylene facilitates stable H-bond networks (14-helix or sheet-like structures) that collapse the resin matrix, preventing reagent diffusion.[1][2]

  • Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP) or elevated temperature (Microwave) to disrupt these H-bonds.[1][2]

Activation Chemistry
  • Standard (DIC/Oxyma): Preferred for preventing racemization (though less critical in

    
    -AAs) and safety.[1][2]
    
  • High-Power (HATU/HOAt): Mandatory for coupling onto a secondary amine or when coupling the D-

    
    -HomoGlu to a bulky residue.[1][2] The 7-azabenzotriazole moiety stabilizes the active ester, accelerating the reaction before the resin can aggregate.
    

Detailed Experimental Protocol

Reagents Preparation
  • Resin: Rink Amide (0.5–0.7 mmol/g) or Wang Resin.[1][2] Note: Lower loading (0.2–0.4 mmol/g) is recommended for long

    
    -peptides to reduce inter-chain aggregation.[1][2]
    
  • Activator A (Standard): 0.5 M DIC in DMF.[1][2]

  • Activator B (Standard): 1.0 M Oxyma Pure in DMF.[1][2]

  • Activator C (Difficult): HATU (0.4 M in DMF) + HOAt (0.4 M).[1][2]

  • Base: DIPEA (2.0 M in NMP).[1][2][3]

Step-by-Step Coupling Workflow

Step 1: Fmoc Deprotection [4][5]

  • Treat resin with 20% Piperidine + 0.1 M HOBt in DMF (2 x 10 min).

    • Expert Insight: The addition of HOBt suppresses aspartimide formation (though less common in Glu, it prevents base-catalyzed side reactions in the D-isomer backbone).[1]

  • Wash: DMF (5x), DCM (3x), DMF (3x).[1][2]

Step 2: Activation & Coupling (Choose Method)

  • Method A: DIC/Oxyma (Standard Efficiency)

    • Dissolve Fmoc-D-

      
      -HomoGlu(OtBu)-OH (3.0 eq) in minimal DMF.[1]
      
    • Add Oxyma Pure (3.0 eq) and DIC (3.0 eq).[1]

    • Pre-activation: 2 minutes (allows formation of the oxyma-ester).[1][2]

    • Add to resin.[2][3][4][6]

    • Reaction Time: 60–90 minutes at Room Temp.

  • Method B: HATU/HOAt (High Efficiency / Difficult Sequences)

    • Dissolve Fmoc-D-

      
      -HomoGlu(OtBu)-OH (3.0 eq) and HATU (2.9 eq) in DMF.[1]
      
    • Add DIPEA (6.0 eq).[1][2]

    • Pre-activation: < 30 seconds (Do not delay; HATU active esters can guanidinylate the amine if left too long).

    • Add to resin immediately.[2]

    • Reaction Time: 45–60 minutes.

Step 3: Monitoring (The Kaiser Test)

  • Perform a qualitative Ninhydrin test (Kaiser Test).[1][2]

    • Note:

      
      -amines react slower with ninhydrin.[1][2] Heat the tube thoroughly.
      
    • Colorless: Complete coupling.[1][2]

    • Blue/Purple: Incomplete. Proceed to Double Coupling.

Step 4: Capping (Optional but Recommended) [1][2]

  • If a faint blue color persists after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) to prevent deletion sequences.

Cleavage & Work-up
  • Wash resin with DCM (5x) to remove all DMF traces.[1][2]

  • Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

    • Why TIS? The t-butyl cation released from the side chain is a reactive electrophile. Triisopropylsilane (TIS) is essential to scavenge this cation and prevent it from alkylating Trp, Met, or Cys residues.

  • Incubate: 2–3 hours.

  • Precipitate in cold Diethyl Ether.

Process Visualization

The following diagram illustrates the decision logic for the coupling cycle, specifically tailored to handle the slower kinetics of


-amino acids.

SPPS_Protocol Start Fmoc-Resin / Peptide-Resin Deprotect Deprotection (20% Piperidine/DMF + 0.1M HOBt) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Choice Sequence Difficulty? Wash1->Choice MethodA Method A: DIC / Oxyma (Standard) Choice->MethodA Standard MethodB Method B: HATU / DIPEA (Steric Bulk / Aggregation) Choice->MethodB Difficult/Precious Coupling Coupling Reaction (60-90 min) MethodA->Coupling MethodB->Coupling Wash2 Wash (DMF) Coupling->Wash2 Test Kaiser Test (Ninhydrin) Wash2->Test Success Coupling Complete Proceed to Next Cycle Test->Success Colorless Fail Incomplete (Blue) Test->Fail Blue Cap Acetylation Capping (Ac2O / Pyridine) Test->Cap Fail 2x (Trace) ReCouple Double Couple (Switch to Method B if A failed) Fail->ReCouple ReCouple->Test Cap->Success

Figure 1: Optimized SPPS Decision Tree for Fmoc-D-


-HomoGlu coupling. Note the recommendation to switch activation methods if standard coupling fails.

Troubleshooting & Analysis

ObservationProbable CauseCorrective Action
Low Yield / Deletion On-resin aggregation (Structure formation).[1][2]Use Pseudoproline dipeptides if possible, or switch solvent to NMP. Use Microwave heating (50°C, 10 min).
Incomplete Deprotection Steric bulk of the Fmoc-

-amine.[1][2]
Increase Piperidine time to 2 x 15 min. Add DBU (2%) to the deprotection mix for stronger basicity.
Slow Kaiser Test

-amines are less nucleophilic.[1][2]
Heat the Kaiser test tube longer (up to 5 mins at 100°C) to ensure false negatives are avoided.
Racemization Over-activation with HATU/Base.[2]Maintain base (DIPEA) at exactly 2.0 eq relative to HATU.[1][2] Do not exceed. Pre-activate for < 1 min.[1][2]

References

  • Seebach, D., et al. (1996).[2][7] "

    
    -Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling." Helvetica Chimica Acta.[1][2][7] 
    
  • Bachem. (2023).[1] "Peptide Coupling Reagents: A Guide to Efficiency." Bachem Technical Guides.

  • Albericio, F., & Tulla-Puche, J. (2008).[1][2] "The Power of Chemoselectivity: Oxyma Pure." Organic Process Research & Development.

  • Sigma-Aldrich (Merck). "Fmoc Solid Phase Peptide Synthesis Protocol."[1][2] Technical Library.

  • Iris Biotech. "

    
    -Amino Acids in Peptidomimetics."[1][2] Knowledge Base. 
    

Sources

Application Notes & Protocols: Arndt-Eistert Homologation of D-Glutamic Acid for β-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of α-amino acids to their β-homologues is a cornerstone of modern medicinal chemistry and drug development. β-Amino acids are critical building blocks for creating peptidomimetics with enhanced proteolytic stability and unique conformational properties.[1][2] The Arndt-Eistert homologation offers a reliable and stereoretentive pathway for this one-carbon chain extension.[3][4] This document provides a comprehensive guide to the application of the Arndt-Eistert synthesis for the homologation of D-glutamic acid, a process that yields valuable precursors for synthesizing complex pharmaceutical agents. We will delve into the mechanistic underpinnings, strategic considerations for protecting groups, detailed experimental protocols, and critical safety procedures.

Scientific Foundation: Mechanism and Strategic Considerations

The Arndt-Eistert synthesis is a three-stage process to convert a carboxylic acid into its next higher homologue.[5] The overall transformation involves the activation of the carboxylic acid, reaction with diazomethane to form a key α-diazoketone intermediate, and a final rearrangement step.[6][7]

The core sequence comprises:

  • Carboxylic Acid Activation: The starting carboxylic acid is converted into a more reactive acylating agent, typically an acid chloride or a mixed anhydride.[1] This activation is necessary to facilitate the subsequent reaction with diazomethane.

  • α-Diazoketone Formation: The activated acid reacts with diazomethane. Two equivalents of diazomethane are required: the first performs the acylation, and the second neutralizes the liberated HCl, preventing the formation of chloromethyl ketone side products.[3][8]

  • Wolff Rearrangement: This is the pivotal step of the synthesis.[4][9] The α-diazoketone, upon treatment with a metal catalyst (commonly silver(I) oxide, Ag₂O) or upon photolysis/thermolysis, expels molecular nitrogen to form a highly reactive ketene intermediate via a 1,2-rearrangement.[1][10]

  • Nucleophilic Trapping: The ketene is immediately trapped by a nucleophile present in the reaction medium. Using water yields the homologated carboxylic acid, while alcohols or amines produce the corresponding esters or amides, respectively.[1][3]

A crucial advantage of this method is the retention of stereochemistry at the migrating chiral center, making it ideal for working with enantiopure starting materials like D-glutamic acid.[3][4]

Arndt_Eistert_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Core Reaction cluster_2 Phase 3: Product Formation Prot_Glu Protected D-Glutamic Acid Activated_Glu Activated Acid (Acid Chloride / Mixed Anhydride) Prot_Glu->Activated_Glu e.g., (COCl)₂, SOCl₂ Diazoketone α-Diazoketone Intermediate Activated_Glu->Diazoketone CH₂N₂ (2 eq.) Ketene Ketene Intermediate Diazoketone->Ketene Wolff Rearrangement (e.g., Ag₂O, hν) Product Homologated Product (β-Amino Acid Derivative) Ketene->Product Nucleophilic Trap (H₂O, ROH, R₂NH)

Caption: High-level workflow for the Arndt-Eistert homologation.

The Challenge of D-Glutamic Acid: Orthogonal Protection

D-glutamic acid presents a specific challenge due to its three functional groups: an α-amino group, an α-carboxyl group, and a γ-carboxyl group. To ensure the Arndt-Eistert reaction proceeds exclusively at the α-carboxyl function, a robust orthogonal protecting group strategy is essential.

  • α-Amino Group Protection: This group must be protected to prevent acylation and other side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to the reaction conditions and can be removed later with acid (e.g., TFA).[11][12]

  • γ-Carboxyl Group Protection: The side-chain carboxyl group is also reactive and must be masked. A benzyl (Bn) ester is a suitable protecting group, as it is orthogonal to the Boc group and can be removed under different conditions, typically by catalytic hydrogenolysis.[12]

  • α-Carboxyl Group: This is the reactive site for the homologation and is left unprotected initially to be converted into the acid chloride or mixed anhydride.

This strategy ensures that the desired transformation occurs with high fidelity.

Experimental Protocols

Safety First: The Arndt-Eistert reaction traditionally uses diazomethane, an extremely toxic, carcinogenic, and explosive gas.[13] All operations involving diazomethane MUST be conducted in a certified chemical fume hood behind a blast shield, using specialized glassware with fire-polished joints to avoid scratches that can trigger detonation.[13][14] Personnel must be highly trained and wear appropriate personal protective equipment (PPE), including a face shield and double gloves.[14][15] A safer, though less reactive, alternative is (trimethylsilyl)diazomethane (TMS-diazomethane).[3]

Protocol 1: Preparation of N-Boc-D-glutamic acid γ-benzyl ester

This protocol outlines the selective protection of D-glutamic acid, leaving the α-carboxyl group free for activation.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
D-Glutamic acid147.1310.0 g67.9
Benzyl alcohol108.1450 mL-
p-Toluenesulfonic acid190.2214.2 g74.6
Di-tert-butyl dicarbonate (Boc₂O)218.2516.3 g74.7
Dioxane-100 mL-
1 M NaOH-As needed-
Toluene-150 mL-

Step-by-Step Procedure:

  • γ-Esterification: Suspend D-glutamic acid (10.0 g) in a mixture of toluene (100 mL) and benzyl alcohol (50 mL). Add p-toluenesulfonic acid monohydrate (14.2 g).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 4-6 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove toluene.

  • α-Amine Protection: Dissolve the crude γ-benzyl ester in 100 mL of dioxane. Add a solution of di-tert-butyl dicarbonate (16.3 g) in 20 mL of dioxane.

  • Adjust the pH to 9-10 with 1 M NaOH while stirring vigorously at room temperature. Maintain the pH for 4-6 hours.

  • Once the reaction is complete, acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the title compound, which can be purified by crystallization or column chromatography.

Protocol 2: Arndt-Eistert Homologation

This protocol details the core reaction sequence starting from the protected glutamic acid derivative.

Part A: Acid Chloride Formation

  • Dissolve N-Boc-D-glutamic acid γ-benzyl ester (5.0 g, 14.8 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.3 mL, 15.5 mmol) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2 hours. Gas evolution (CO₂, CO, HCl) will be observed.

  • Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC/LC-MS to confirm the formation of the methyl ester.

  • Once complete, concentrate the solution under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acid chloride is used immediately in the next step.

Part B: Diazoketone Formation (HIGHLY HAZARDOUS)

  • Dissolve the crude acid chloride in 50 mL of anhydrous diethyl ether and cool to 0 °C.

  • CRITICAL: Slowly add a freshly prepared, cold (0 °C) ethereal solution of diazomethane (~0.5 M) dropwise with gentle stirring until a faint yellow color persists, indicating a slight excess. This typically requires approximately 60-70 mL (~30-35 mmol).

  • Stir the reaction at 0 °C for 3 hours.[16]

  • To quench the excess diazomethane, add a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.[1]

  • The ethereal solution containing the α-diazoketone can be carefully concentrated, but it is often safer to proceed directly to the next step.[1][16]

Part C: Wolff Rearrangement and Product Formation

  • To the solution of the α-diazoketone at room temperature, add 50 mL of a 10:1 mixture of dioxane and water.

  • Add freshly prepared silver(I) oxide (Ag₂O) in small portions (~0.3 g total, 1.3 mmol) with vigorous stirring. A black suspension will form.

  • Stir the reaction at room temperature overnight. The progress can be monitored by the disappearance of the diazoketone spot on TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver catalyst.

  • Concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield the final homologated product: (R)-3-(tert-butoxycarbonylamino)-5-(benzyloxy)-5-oxopentanoic acid.

Arndt_Eistert_Mechanism AcidChloride Acid Chloride Diazoketone α-Diazoketone AcidChloride->Diazoketone + CH₂N₂ - HCl Diazomethane Diazomethane (CH₂N₂) Carbene Acyl Carbene (Intermediate) Diazoketone->Carbene Ketene Ketene Diazoketone->Ketene Wolff Rearrangement (Ag₂O, -N₂) Carbene->Ketene 1,2-shift Product Homologated Acid Ketene->Product + H₂O Nucleophile Nucleophile (H₂O)

Caption: Key intermediates in the Arndt-Eistert reaction mechanism.

Troubleshooting and Key Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of diazoketone Incomplete acid chloride formation.Ensure anhydrous conditions. Use a slight excess of oxalyl chloride and allow sufficient reaction time.
Decomposition of diazomethane.Use a freshly prepared, cold solution of diazomethane. Avoid strong light and rough glass surfaces.[13]
Formation of methyl ester side product Water present in the diazomethane solution hydrolyzing the activated acid.[17]Dry the diazomethane solution over KOH pellets before use.[15] Use the acid chloride immediately after formation.
Low yield in Wolff Rearrangement Inactive or insufficient catalyst.Use freshly prepared, high-purity Ag₂O. Ensure vigorous stirring to maintain suspension.
Steric hindrance around the reaction center.For highly hindered substrates, photochemical Wolff rearrangement may be more effective than silver catalysis.[10]
Formation of chloromethyl ketone Insufficient diazomethane used.Ensure at least 2 equivalents of diazomethane are added to neutralize the HCl byproduct.[8]

Conclusion

The Arndt-Eistert homologation is a powerful tool for the stereospecific synthesis of β-amino acids from their α-amino acid precursors. When applied to D-glutamic acid, a careful and strategic implementation of orthogonal protecting groups is paramount to achieving success. While the use of diazomethane necessitates stringent safety protocols, the value of the resulting homologated products in pharmaceutical research justifies the procedural demands. By following the detailed protocols and considering the expert insights provided, researchers can confidently employ this classic reaction to advance their synthetic programs.

References

  • Slideshare. (n.d.). Arndt-eistert homologation. Retrieved from [Link]

  • Scribd. (n.d.). 304 Arndt Eistert Reaction PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

  • Chemistry Portal. (2021, April 11). Arndt - Eistert homologation Detailed Reaction Mechanism ||Organic Named Reaction|| Chemistry Portal [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2021, January 27). Diazomethane Synthesis and Applications (Arndt-Eistert Homologation) [Video]. YouTube. Retrieved from [Link]

  • Pace, V., et al. (2010). Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. The Journal of Organic Chemistry, 75(16), 5760–5763. [Link]

  • Will, D. W., et al. (2002). The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. Journal of Peptide Research, 60(5), 265-271. [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Desklib. (2023, June 9). SLE214 - Arndt-Eistert Synthesis: Mechanism and Uses. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Diazomethane. Retrieved from [Link]

  • D'Aniello, F., et al. (2006). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry, 71(9), 3586–3589. [Link]

  • ResearchGate. (2018). Protecting reagent for glutamic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Diazomethane Standard Operating Procedure Template. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazomethane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Retrieved from [Link]

  • Chemistry School. (n.d.). Reactions of Carbenes: Arndt-Eistert Homologation and Corey-Winter. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Diazomethane. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Retrieved from [Link]

  • Sibi, M. P., et al. (2002). Synthesis of β-Substituted α-Amino Acids via Lewis Acid Promoted Enantioselective Radical Conjugate Additions. The Journal of Organic Chemistry, 67(6), 1738–1741. [Link]

  • Dr. UGC-CSIR NET/GATE/SET COACHING. (2019, July 20). Examples for Arndt–Eistert Reaction and Wolff Rearrangement, Part 3. [Video]. YouTube. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Retrieved from [Link]

Sources

Application Note: Enzymatic Synthesis of (R)-3-Amino Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-amino fatty acids (also known as


-amino acids) are critical chiral building blocks for peptidomimetics (

-peptides), antibiotics, and small-molecule pharmaceuticals (e.g., Sitagliptin analogs).[1][2] Unlike

-amino acids, they confer resistance to proteolytic degradation, significantly enhancing the pharmacokinetic profile of peptide-based drugs. Traditional chemical synthesis often involves toxic heavy metals and complex protection/deprotection schemes. This guide details two robust, scalable enzymatic protocols for their synthesis: Asymmetric Amination using

-Transaminases (Method A) and Kinetic Resolution using Lipases (Method B).

Introduction & Strategic Selection

The Challenge of -Amino Fatty Acids

The primary challenge in synthesizing 3-amino fatty acids is the instability of the precursor 3-oxo (


-keto) acids, which spontaneously decarboxylate to form ketones. Therefore, all enzymatic protocols described herein utilize 3-oxo esters  or racemic 3-amino esters  as stable surrogates. The final free acid is obtained via mild hydrolysis post-reaction.
Method Selection Matrix
FeatureMethod A:

-Transaminase (ATA)
Method B: Lipase Resolution (CAL-B)
Reaction Type Asymmetric Synthesis (Ketone

Amine)
Kinetic Resolution (Racemic Amine

Enantiomers)
Theoretical Yield 100%50% (unless Dynamic Kinetic Resolution is used)
Enantioselectivity Excellent (

ee)
Good to Excellent (

ee)
Substrate

-keto esters
Racemic

-amino esters
Complexity High (Requires cofactor recycling)Low (Single enzyme, organic solvent)
Use Case High-value synthesis; "Green" chemistry focusRapid prototyping; Robust scale-up

Method A: Asymmetric Synthesis via -Transaminase ( -TA)[3][4]

This method represents the "Design Route," converting prochiral


-keto esters directly to (R)-3-amino esters.
Mechanistic Logic

-Transaminases transfer an amino group from a donor (e.g., L-Alanine) to the ketone substrate.[3] The reaction is reversible (

). To drive high conversion, we employ a Dual-Enzyme Cascade to remove the coproduct (Pyruvate):
  • 
    -TA:  Aminates the substrate.[1][3]
    
  • Lactate Dehydrogenase (LDH): Reduces Pyruvate to Lactate (removing it from equilibrium).

  • Glucose Dehydrogenase (GDH): Recycles the expensive NADH cofactor required by LDH.

Workflow Diagram (Graphviz)

Transaminase_Cascade cluster_main Main Transamination cluster_recycling Equilibrium Displacement & Cofactor Recycling S Substrate (3-Oxo Ester) ATA Enzyme: (R)-omega-TA S->ATA P Product ((R)-3-Amino Ester) Donor Amine Donor (L-Alanine) Donor->ATA Coproduct Coproduct (Pyruvate) LDH LDH Coproduct->LDH ATA->P ATA->Coproduct Lactate L-Lactate (Waste) NADH NADH NADH->LDH NAD NAD+ GDH GDH NAD->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone LDH->Lactate LDH->NAD GDH->NADH GDH->Gluconolactone

Caption: Coupled enzyme system driving equilibrium toward the (R)-amine product via Pyruvate removal.

Detailed Protocol

Reagents:

  • Substrate: Ethyl 3-oxohexanoate (or analogous fatty acid ester) [50 mM].

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., ATA-113 from Codexis or Arthrobacter sp. variant) [2-5 U/mL].
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) [1 mM].

  • Amine Donor: L-Alanine [250 mM] (5 equiv).

  • Recycling System: LDH (from rabbit muscle or recombinant) [5 U/mL], GDH (from Bacillus sp.) [5 U/mL], NADH [1 mM], Glucose [100 mM].

  • Buffer: Potassium Phosphate (KPi) 100 mM, pH 7.5.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 100 mM KPi buffer (pH 7.5). Degas by sonication to prevent enzyme oxidation.

  • Substrate Solution: Dissolve the 3-oxo ester in DMSO (10% v/v final concentration) if water solubility is poor.

  • Reaction Assembly: In a glass vial, combine:

    • Buffer (to final volume).

    • L-Alanine (250 mM).

    • PLP (1 mM).

    • Glucose (100 mM).

    • NADH (1 mM).

    • Recycling Enzymes: LDH and GDH.

    • Substrate: Add last to initiate.

    • 
      -Transaminase.[1][4][5][3][6]
      
  • Incubation: Shake at 30°C, 150 rpm for 24 hours. Note: Do not exceed 35°C as many TAs are thermolabile.

  • Quenching: Acidify to pH 2.0 using 6M HCl to stop the reaction and protonate the amine.

  • Workup: Wash with ethyl acetate (removes unreacted ketone). Basify aqueous phase to pH 10 using NaOH. Extract the chiral amine ester into ethyl acetate.

  • Hydrolysis (Optional): Treat the extracted ester with LiOH (2 equiv) in THF/Water (1:1) at 0°C to yield the free (R)-3-amino fatty acid.

Method B: Kinetic Resolution via Lipase (CAL-B)

This method represents the "Robust Route," utilizing the high enantioselectivity of Candida antarctica Lipase B (Novozym 435) to acylate one enantiomer of a racemic mixture.

Mechanistic Logic

Lipases in organic solvents catalyze the acylation of amines. CAL-B typically displays (R)-selectivity for primary amines.

  • Reaction: Racemic Amine + Acyl Donor

    
     (R)-Amide + (S)-Amine.
    
  • The unreacted (S)-amine and the formed (R)-amide are easily separated by acid/base extraction.

Workflow Diagram (Graphviz)

Lipase_Resolution Racemic Racemic Substrate (Ethyl 3-amino fatty ester) Reaction Enzymatic Acylation (CAL-B + Ethyl Acetate) Racemic->Reaction Mixture Crude Mixture: (R)-Amide + (S)-Amine Reaction->Mixture AcidWash Acid Wash (pH 2) Partitioning Mixture->AcidWash OrgPhase Organic Phase Contains: (R)-Amide AcidWash->OrgPhase Neutral Species AqPhase Aqueous Phase Contains: (S)-Amine Salt AcidWash->AqPhase Protonated Species Hydrolysis Chemical Hydrolysis (6M HCl, Reflux) OrgPhase->Hydrolysis FinalProd Final Product: (R)-3-Amino Fatty Acid Hydrolysis->FinalProd

Caption: Kinetic resolution workflow separating (R)-amide from (S)-amine via solubility differences.

Detailed Protocol

Reagents:

  • Substrate: Racemic ethyl 3-amino fatty acid ester [100 mM].

  • Enzyme: Immobilized CAL-B (Novozym 435) [10-20 mg/mL].

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Dry).

  • Acyl Donor: Ethyl Acetate (excess, acts as donor and co-solvent) or Vinyl Butyrate (2 equiv).

Step-by-Step Procedure:

  • Substrate Prep: Dissolve racemic amine ester in dry MTBE.

  • Acyl Donor: Add Ethyl Acetate (5 equiv).

  • Initiation: Add Novozym 435 beads.

  • Incubation: Shake at 30-40°C, 200 rpm. Monitor conversion by GC/HPLC.

  • Termination: Stop reaction at exactly 50% conversion (theoretical maximum yield) by filtering off the enzyme beads.

  • Separation:

    • Wash the organic filtrate with 1M HCl.

    • Aqueous Phase: Contains unreacted (S)-amine.

    • Organic Phase: Contains the (R)-N-acetyl-amino ester.

  • Product Recovery: Evaporate the organic phase. Hydrolyze the amide and ester groups using 6M HCl (reflux, 4h) to obtain the pure (R)-3-amino fatty acid hydrochloride salt.

Analytical Validation

To ensure scientific integrity, enantiomeric excess (ee) must be validated.

ParameterMethodDetails
Conversion GC-FID or HPLC-UVColumn: C18 (HPLC) or HP-5 (GC). Monitor depletion of substrate.
Enantiomeric Excess (ee) Chiral HPLCColumn: Chiralpak AD-H or OD-H. Mobile Phase: Hexane:IPA (90:10) + 0.1% DEA. Derivatization: For amino acids, pre-column derivatization with FDAA (Marfey's reagent) may be required if UV absorption is low.
Absolute Config Optical RotationCompare

with literature values (e.g., (R)-3-aminobutanoic acid is negative in water).

Troubleshooting & Optimization

  • Issue: Low Conversion in Method A.

    • Root Cause:[1][2][7][8][9][10][11][12] Product inhibition or unfavorable equilibrium.

    • Fix: Increase L-Alanine concentration to 10 equiv. Ensure LDH/GDH activity is sufficient (refresh NADH).

  • Issue: Poor Solubility of Fatty Substrates.

    • Root Cause:[1][2][7][8][9][10][11][12] Long hydrophobic chains (C10+).

    • Fix: Add 10-20% DMSO or Triton X-100 (0.1%) to the buffer.

  • Issue: Low Selectivity (E-value) in Method B.

    • Root Cause:[1][2][7][8][9][10][11][12] Temperature too high or water presence.

    • Fix: Lower temperature to 20°C. Use molecular sieves to dry the solvent (water causes non-selective hydrolysis).

References

  • Mathew, S., et al. (2016).

    
    -amino acids." Chemical Communications.[4][5] 
    
  • Gotor, V. (2002). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry.

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science.

  • Breuer, M., et al. (2004). "Industrial methods for the production of optically active intermediates." Angewandte Chemie International Edition.

  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology.

Sources

Troubleshooting & Optimization

Technical Support Center: (R)-3-Aminohexanedioic Acid Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the cyclization of (R)-3-Aminohexanedioic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experiments. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience to help you navigate the challenges of this specific intramolecular cyclization.

I. Understanding the Core Reaction and Potential Pitfalls

The intramolecular cyclization of (R)-3-Aminohexanedioic acid to form (R)-3-aminopiperidine-2,6-dione is a critical step in the synthesis of various pharmaceutical compounds. The reaction involves the formation of a lactam, a cyclic amide, from an amino carboxylic acid.[1] While seemingly straightforward, this process is often accompanied by side reactions that can significantly impact yield and purity.

This guide will address the most common issues, including dimerization/polymerization, racemization, and the formation of other impurities. We will explore the underlying mechanisms of these side reactions and provide actionable strategies to mitigate them.

Reaction_Overview cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions R_3_Aminohexanedioic_acid (R)-3-Aminohexanedioic acid Activated_Intermediate Activated Intermediate (e.g., Acyl Halide, Active Ester) R_3_Aminohexanedioic_acid->Activated_Intermediate Activation (Coupling Reagent) Desired_Product (R)-3-aminopiperidine-2,6-dione (Desired Lactam) Activated_Intermediate->Desired_Product Intramolecular Cyclization Dimer Cyclic Dimer Activated_Intermediate->Dimer Intermolecular Reaction Polymer Polymer Activated_Intermediate->Polymer Polymerization Other_Byproducts Other Byproducts Activated_Intermediate->Other_Byproducts Side Reactions Racemized_Product Racemized Product Desired_Product->Racemized_Product Epimerization

Caption: Overview of the desired cyclization and potential side reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a significant amount of high molecular weight species, and my desired product yield is low. What is happening?

Answer: This is a classic case of intermolecular side reactions, specifically dimerization and polymerization, competing with the desired intramolecular cyclization.[2] This occurs when an activated carboxylic acid on one molecule reacts with the amine group of another molecule, leading to the formation of linear or cyclic dimers and, subsequently, polymers.[2]

Troubleshooting Guide:

1. High Dilution is Key:

  • Causality: The principle of high dilution favors intramolecular reactions over intermolecular ones. By decreasing the concentration of the starting material, you reduce the probability of two molecules encountering each other.

  • Protocol:

    • Calculate the required solvent volume to achieve a concentration of 0.001-0.01 M for the (R)-3-Aminohexanedioic acid derivative.

    • Instead of adding the reactant all at once, employ a syringe pump for slow addition of the activated amino acid solution to a large volume of refluxing solvent over several hours. This maintains a consistently low concentration.

2. Choice of Solvent:

  • Causality: The solvent can influence the conformation of the amino acid, potentially pre-organizing it for cyclization. Non-polar, aprotic solvents are often preferred.

  • Recommendations:

    • Toluene

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

3. Temperature Optimization:

  • Causality: Higher temperatures can provide the necessary activation energy for cyclization. However, excessively high temperatures can also promote side reactions.

  • Protocol:

    • Start with the reflux temperature of your chosen solvent.

    • If polymerization persists, try lowering the temperature and extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

ParameterRecommendationRationale
Concentration 0.001 - 0.01 MFavors intramolecular cyclization.
Addition Method Syringe pump (slow addition)Maintains low instantaneous concentration.
Solvent Toluene, DCM, THFNon-polar, aprotic solvents can promote the desired conformation.
Temperature Varies with solvent; start at refluxBalance between providing activation energy and minimizing side reactions.
FAQ 2: I'm observing a loss of stereochemical purity in my final product. How can I prevent racemization?

Answer: Racemization, or epimerization at the chiral center, is a significant concern, especially when dealing with optically active compounds.[3] It can be catalyzed by both acidic and basic conditions, as well as by certain coupling reagents.[3][4] The mechanism often involves the formation of an oxazolone intermediate, which can lead to the loss of stereochemical integrity.[4]

Troubleshooting Guide:

1. Judicious Choice of Coupling Reagents and Additives:

  • Causality: Some coupling reagents are more prone to causing racemization than others. Additives are often used to suppress this side reaction.[4][5]

  • Recommendations:

    • Reagents: Use phosphonium-based reagents like PyBOP or uranium-based reagents like HATU, which are known for lower racemization rates.[6]

    • Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®) can significantly suppress racemization.[6][7]

2. Control of pH and Temperature:

  • Causality: Strongly acidic or basic conditions can promote racemization.[3] Similarly, prolonged reaction times at high temperatures can also contribute to the loss of stereochemical purity.

  • Protocol:

    • If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts.

    • Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.

3. Protecting Group Strategy:

  • Causality: The nature of the protecting groups on the amine and carboxylic acid functionalities can influence the propensity for racemization.

  • Considerations: Ensure that the protecting groups used are stable under the reaction conditions and can be removed without affecting the stereocenter. For instance, a Boc-protected amine is a common and effective choice.[8]

Racemization_Mitigation Start Racemization Observed Coupling_Reagent Evaluate Coupling Reagent Start->Coupling_Reagent pH_Control Check pH and Base Start->pH_Control Temp_Time Optimize Temperature & Time Start->Temp_Time Protecting_Groups Review Protecting Groups Start->Protecting_Groups End Minimized Racemization Coupling_Reagent->End pH_Control->End Temp_Time->End Protecting_Groups->End

Sources

Technical Support Center: Navigating Beta-Amino Acid Aggregation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting challenges in solid-phase peptide synthesis (SPPS), with a specialized focus on the aggregation of β-amino acids on resin. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet formidable obstacle of peptide aggregation. Our goal is to provide you with not just protocols, but a deep, mechanistic understanding of why these issues occur and how to systematically resolve them.

Introduction: The Unique Challenge of β-Peptides

β-amino acids are invaluable building blocks in medicinal chemistry, offering unique conformational constraints and enhanced proteolytic stability to peptides. However, these same structural features can predispose growing β-peptide chains to on-resin aggregation, a phenomenon where peptide chains interact with each other to form insoluble, multi-stranded structures, primarily β-sheets.[1] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, ultimately resulting in truncated sequences and significantly reduced yields of the desired peptide.[2]

This guide provides a structured, question-and-answer-based approach to diagnose and overcome these aggregation-related hurdles.

Frequently Asked Questions & Troubleshooting Guides

How can I identify if my β-peptide is aggregating on the resin?

Answer:

On-resin aggregation of your β-peptide can manifest in several ways. One of the most immediate physical signs is a noticeable shrinking of the resin bed.[2][3] This occurs because the inter-chain hydrogen bonding of the aggregating peptides causes the polymer support to collapse.

A more quantitative method for detecting incomplete coupling, which is a direct consequence of aggregation, is the Kaiser test . This colorimetric assay detects free primary amines on the resin. A positive result (a blue or purple color) after a coupling step indicates that the N-terminal amine of the growing peptide chain is unreacted and therefore accessible to the ninhydrin reagent.[4][5]

Experimental Protocol: The Kaiser Test for Incomplete Coupling

This protocol allows for the qualitative assessment of free primary amines on the resin.

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. 1.0 mL of this solution is then diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure: [5]

  • Carefully take 10-15 beads of your peptide-resin and place them in a small, clean test tube.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Yellow/Colorless beads and solutionComplete coupling.Proceed to the next Fmoc deprotection step.
Blue/Purple beads and solutionIncomplete coupling due to aggregation.Perform a "double coupling" by repeating the coupling step with fresh reagents.[1] If the test is still positive, consider capping the unreacted amines.
Yellow beads, blue solutionNearly complete coupling.Extend the coupling time or proceed with caution. Capping may be a viable option to prevent deletion sequences.
My Kaiser test is consistently positive, indicating aggregation. What are my immediate options to improve coupling efficiency?

Answer:

A positive Kaiser test is a clear sign that the activated β-amino acid is not efficiently reaching the N-terminus of the growing peptide chain. This is a critical juncture where intervention is necessary to salvage the synthesis. Here are several strategies, ranging from simple adjustments to more involved method changes:

A. Double Coupling and Capping:

  • Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of the activated β-amino acid and coupling reagents.[1] This can help to drive the reaction to completion by increasing the effective concentration and reaction time.

  • Capping: If double coupling fails, you should "cap" the unreacted amines to prevent the formation of deletion sequences. This is achieved by acetylating the free amines, typically with acetic anhydride. Capped sequences are unreactive in subsequent coupling steps and can be more easily separated during purification.

B. Modifying the Solvent Environment:

The choice of solvent is critical in preventing aggregation. Solvents that can effectively solvate the growing peptide chain can disrupt the intermolecular hydrogen bonds that lead to β-sheet formation.

  • "Magic Mixtures": For particularly stubborn aggregation, a "magic mixture" of solvents can be employed. A common and effective mixture is a 1:1:1 solution of Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP), often with the addition of 1% Triton X-100 and 2M ethylene carbonate.

  • Chaotropic Salt Washes: Chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (KSCN), are excellent at disrupting hydrogen-bonding networks.[2][6] Washing the resin with a solution of a chaotropic salt prior to coupling can help to break up aggregates and improve the accessibility of the N-terminus.

Experimental Protocol: Chaotropic Salt Wash for Aggregation Disruption [7]

  • After the standard Fmoc deprotection and subsequent DMF washes, drain the solvent from your reaction vessel.

  • Add a 0.8 M solution of LiCl in DMF to the resin, ensuring the resin is completely submerged.

  • Agitate the resin for 1-2 minutes.

  • Drain the chaotropic salt solution.

  • Repeat steps 2-4 one more time.

  • Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove any residual LiCl, which could interfere with the subsequent coupling reaction.

  • Proceed with your standard coupling protocol.

C. Leveraging Temperature and Microwave Energy:

Increasing the reaction temperature can provide the necessary energy to disrupt the hydrogen bonds that stabilize aggregates.[2][8]

  • Conventional Heating: Elevating the temperature of the coupling reaction to 40-60°C can significantly improve coupling efficiency for difficult sequences.

  • Microwave-Assisted Peptide Synthesis (MW-SPPS): Microwave energy offers a rapid and efficient way to heat the reaction mixture, which can dramatically reduce coupling times and overcome aggregation.[3][9][10] Microwave-assisted coupling of β-amino acids can often be completed in as little as 5 minutes.[9]

Experimental Protocol: General Microwave-Assisted β-Amino Acid Coupling

  • Following Fmoc deprotection and washing, add the activated β-amino acid solution to the resin in a microwave-safe vessel.

  • Place the vessel in a microwave peptide synthesizer.

  • Irradiate with microwaves at a power and time optimized for your instrument and sequence (a typical starting point is 30-50W for 5-10 minutes).

  • After the coupling reaction, wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the completeness of the coupling.

Can I proactively prevent β-amino acid aggregation from the start of my synthesis?

Answer:

Yes, a proactive approach is often the most effective strategy. By anticipating potential aggregation hotspots in your β-peptide sequence, you can incorporate preventative measures from the outset.

A. Strategic Use of Structure-Disrupting Monomers:

  • Pseudoproline Dipeptides: These are dipeptides containing a serine or threonine residue that has been cyclized to form an oxazolidine ring. This "kinked" structure effectively disrupts the formation of β-sheets.[2] Incorporating a pseudoproline dipeptide every 6-8 residues can significantly mitigate aggregation. The native serine or threonine residue is regenerated upon final cleavage with trifluoroacetic acid (TFA).

B. Backbone Protection:

  • Hmb/Dmb Protecting Groups: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups to protect the backbone amide nitrogen can physically prevent the hydrogen bonding required for β-sheet formation.[2] These groups are also removed during the final TFA cleavage.

C. Resin Selection:

  • Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between growing peptide chains, thereby reducing the likelihood of intermolecular aggregation.

  • PEGylated Resins: Resins grafted with polyethylene glycol (PEG), such as TentaGel, provide a more polar environment that can improve the solvation of the peptide chain and discourage aggregation.[2]

Visualizing the Problem and Solutions

To better understand the dynamics of β-amino acid aggregation and the points of intervention, the following diagrams illustrate the key concepts.

Aggregation_Mechanism cluster_synthesis Solid-Phase Peptide Synthesis cluster_solutions Troubleshooting Interventions Start Deprotected N-terminus Coupling Coupling of Fmoc-β-AA Start->Coupling Add activated β-AA Aggregation On-Resin Aggregation (β-Sheet Formation) Coupling->Aggregation Hydrophobic Interactions H-Bonding End Successful Elongation Coupling->End Successful Coupling Incomplete Incomplete Coupling Aggregation->Incomplete Steric Hindrance Incomplete->Start Recouple / Cap Solvents Chaotropic Salts 'Magic Mixtures' Solvents->Aggregation Disrupt H-Bonds Temp Microwave / Heat Temp->Aggregation Increase Kinetic Energy Structure Pseudoprolines Hmb/Dmb Structure->Aggregation Sterically Inhibit β-Sheet Formation

Caption: Mechanism of on-resin aggregation and key troubleshooting interventions.

Diagnostic_Workflow Start Coupling Step Completed Kaiser Perform Kaiser Test Start->Kaiser Positive Positive (Blue/Purple) Kaiser->Positive Incomplete Negative Negative (Yellow) Kaiser->Negative Complete DoubleCouple Double Couple Positive->DoubleCouple Cap Cap Unreacted Amines Positive->Cap If double coupling fails NextStep Proceed to Deprotection Negative->NextStep ReKaiser Re-run Kaiser Test DoubleCouple->ReKaiser ReKaiser->Positive Still Incomplete ReKaiser->Negative Complete ReKaiser->NextStep Complete

Sources

Overcoming steric hindrance in beta-amino acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Beta-Amino Acid Coupling Status: Operational Operator: Senior Application Scientist (Ph.D.)[1]

Core Directive: The Challenge of the Extra Carbon

Welcome to the Beta-Peptide Support Hub. If you are here, you are likely facing the "beta-block" effect.[1] Unlike


-amino acids, 

-amino acids possess an extra backbone carbon.[1] This seemingly minor addition drastically alters the dihedral angles (

), creating stable secondary structures (helices/sheets) often as short as 4-6 residues.[1]

The Problem: This pre-organization leads to massive steric hindrance and on-resin aggregation.[1] The nucleophilic amine is often buried or sterically shielded, especially in


-disubstituted systems (the "gem-dimethyl" effect).[1] Standard protocols (EDC/HOBt) will fail here.

This guide provides the "heavy artillery" protocols required to force these couplings to completion while maintaining chiral integrity.

Module 1: The Reagent Toolkit (Hardware)

For hindered


-amino acids, the choice of coupling reagent is not a preference; it is a kinetic necessity.[1] You must move away from standard carbodiimides (DCC/DIC) toward Phosphonium or Uronium/Aminium salts that generate highly reactive active esters.[1]
Reagent Selection Matrix
ReagentClassSteric PowerRacemization RiskNotes
HATU Uronium (Aza)High LowThe Gold Standard.[1] The 7-aza nitrogen forms a hydrogen bond with the incoming amine, accelerating coupling via the "neighboring group effect."[1]
COMU Uronium (Oxyma)Very High Very LowNewer generation.[1] Safer (non-explosive) than benzotriazoles.[1][2] Often outperforms HATU in difficult sequences due to the Oxyma leaving group.
PyBOP PhosphoniumMedium-HighLowExcellent for cyclization or when guanidinium formation (a risk with HATU) is observed.[1]
DIC/Oxyma CarbodiimideMediumVery LowGood for microwave synthesis; prevents capping of the N-terminus.[1]
Visualizing the "Neighboring Group Effect"

Why does HATU work where HBTU fails? The pyridine nitrogen in the HOAt leaving group assists the nucleophilic attack.[1]

HATU_Mechanism Figure 1: The 'Neighboring Group Effect' of HATU/HOAt which accelerates coupling rates by ~100x over HOBt. Start Activated Ester (OAt-Ester) TS Cyclic Transition State (H-Bond Stabilization) Start->TS Pyridine N aligns Amine H Amine Incoming Amine (Nucleophile) Amine->TS Nucleophilic Attack Product Amide Bond (Coupled Peptide) TS->Product Collapse & Release HOAt

[1]

Module 2: Reaction Conditions (Environment)[1]

Reagents alone cannot overcome the aggregation of


-peptides.[1] You must disrupt the secondary structure (H-bonds) to expose the amine.[1]
The "Magic Mixture" Solvent System

Beta-peptides aggregate strongly in pure DMF.[1] Disruption requires chaotropic agents or specific solvent blends.[1]

  • Recommendation: Use DMF/DCM (1:1) or NMP .[1]

  • For "Concrete" Resins: Add 0.1 M LiCl or use Pseudoprolines (if applicable to your sequence) to disrupt hydrogen bonding networks.[1]

Microwave Irradiation

Microwave energy is critical for


-peptide synthesis.[1] It provides the thermal energy to overcome the activation barrier imposed by steric bulk and aggregation.[1]
  • Standard Temp: 60°C (Safe zone).

  • Max Temp: 75°C (Risk zone).[1] Do not exceed 75°C to avoid aspartimide formation or epimerization.

Decision Tree: Selecting Your Protocol

Decision_Tree Figure 2: Protocol Selection based on Steric Substitution Pattern Start Assess Steric Hindrance Type Amino Acid Type? Start->Type Beta3 Beta-3 (Sidechain at C3) Type->Beta3 Beta2 Beta-2 (Sidechain at C2) Type->Beta2 Beta22 Beta-2,2 (Gem-Dimethyl) Type->Beta22 ProtocolA Protocol A: PyBOP or DIC/Oxyma RT, 2x 60 min Beta3->ProtocolA ProtocolB Protocol B: HATU/HOAt Microwave 60°C, 2x 10 min Beta2->ProtocolB ProtocolC Protocol C (The Bunker Buster): COMU/TMP or HATU Microwave 75°C, 3x 15 min Double Coupling Beta22->ProtocolC

Module 3: Troubleshooting & FAQs

Q1: My coupling yield is <20% despite using HATU. What now?

Diagnosis: You are likely facing "capped" chains due to guanidinium formation (where the amine reacts with the uronium salt instead of the ester) or extreme aggregation. The Fix:

  • Switch Base: Replace DIPEA with 2,4,6-Collidine (TMP) .[1] Collidine is a weaker base and sterically hindered, which prevents it from reacting with the coupling reagent.[1]

  • Switch Reagent: Move to COMU or a phosphonium salt like PyBOP (which cannot form guanidinium byproducts).[1]

  • Triple Couple: Perform the first coupling for 30 mins, wash, and repeat twice.

Q2: I see a "deletion sequence" (n-1) in my Mass Spec.

Diagnosis: Incomplete coupling due to steric shielding. The Fix:

  • Use the "Sledgehammer" Protocol (see below).

  • Ensure efficient mixing.[1] If using solid phase, decrease resin loading (0.2 - 0.4 mmol/g) to reduce pseudo-dilution effects.[1]

Q3: Is epimerization a major concern for Beta-amino acids?

Analysis: Generally,


-amino acids are less prone to oxazolone-mediated racemization than 

-amino acids because the 5-membered oxazolone ring cannot form (it would require a 6-membered ring, which is slower).[1] Caveat: However, direct enolization can occur under high heat (>80°C) with strong bases.[1] The Fix: Keep microwave temperature

and use Collidine/TMP instead of DBU or excess DIPEA.

The "Sledgehammer" Protocol (For Couplings)

Applicability: Use this for the most difficult couplings (e.g.,


-homo-amino acids or coupling onto a secondary amine).[1]

Reagents:

  • Activator: HATU or COMU (0.4 M in DMF).[1]

  • Base: 2,4,6-Collidine (TMP).[1]

  • Amino Acid: 4.0 equivalents relative to resin loading.[1]

Workflow:

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Crucial: Wash resin 5x with DMF to remove ALL piperidine.

  • Pre-Activation (In Vial):

    • Dissolve Fmoc-

      
      -AA (4 eq) and HATU (3.9 eq) in minimal DMF.[1]
      
    • Add Collidine (8 eq).[1]

    • Wait exactly 30 seconds (allows active ester formation without degradation).[1]

  • Coupling (Microwave):

    • Add mixture to resin.[1]

    • Irradiate at 75°C for 20 minutes (Power: 25-30W).

  • Re-Coupling:

    • Drain and wash resin 1x DMF.[1]

    • Repeat Step 2 & 3 with fresh reagents.

  • Capping: Acetic anhydride/Pyridine (to terminate unreacted chains).[1]

References

  • Seebach, D., et al. (1996).[1][3] "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941.[1] 
    
  • El-Faham, A., & Albericio, F. (2011).[1][4] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[1]

  • Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.[1]

  • Albericio, F., et al. (2018).[1] "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 22(7), 760–772.[1]

Sources

Technical Support Center: Minimizing Racemization During β-Amino Acid Activation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating β-amino acids into their peptide sequences. The unique stereochemical challenges posed by β-amino acids require careful consideration to maintain enantiomeric purity during activation and coupling. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Understanding the Problem

Q1: Why is racemization a concern specifically during the activation step of β-amino acid coupling?

When coupling any amino acid, the carboxylic acid must be activated to make it susceptible to nucleophilic attack by the amine of the incoming amino acid or peptide.[1][2] This activation process, however, inadvertently increases the acidity of the α-hydrogen (in α-amino acids) or the β-hydrogen in β-amino acids. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or related intermediate.[2][3] Reprotonation can then occur from either face of this planar intermediate, resulting in a loss of the original stereochemistry—a process known as racemization or epimerization.[3]

While the well-known mechanism for α-amino acids often involves an oxazolone intermediate, which has an acidic α-proton, the pathways for β-amino acids are different but conceptually similar.[4][5] The key issue remains the same: the activation of the carboxyl group facilitates the removal of the adjacent chiral center's proton, creating a prochiral intermediate that loses stereochemical information.[6]

Q2: How does the structure of a β-amino acid influence its susceptibility to racemization compared to an α-amino acid?

The primary structural difference is the location of the chiral center relative to the activated carboxyl group. In α-amino acids, the chiral center is directly adjacent to the carbonyl group. In β-amino acids, there is an additional methylene group in between. This separation might suggest a lower susceptibility to racemization via direct enolization. However, the overall electronic and steric environment, including the N-protecting group and side-chain substituents, plays a critical role. Certain N-acyl protecting groups, as opposed to carbamate-based ones like Fmoc or Boc, can increase the likelihood of racemization.[4][7] The specific conformation of the β-amino acid can also influence the acidity of the β-proton.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling of β-amino acids.

Q3: I'm observing significant racemization in my final peptide. My coupling reagent is a standard carbodiimide (like DCC/DIC). What is the most likely cause?

While carbodiimides are effective activating agents, using them without a racemization-suppressing additive is a primary cause of epimerization.[1]

Causality: Carbodiimides react with the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is very susceptible to base-catalyzed proton abstraction at the chiral center before the desired aminolysis (peptide bond formation) can occur. Furthermore, this intermediate can rearrange into an unreactive N-acylurea, which is a common side reaction.[1]

Solution: Always use a carbodiimide in conjunction with a nucleophilic additive.

  • Hydroxybenzotriazole (HOBt): The classic and still highly effective choice. HOBt traps the O-acylisourea intermediate to form an HOBt-active ester, which is less reactive but much more stable against racemization.[1][8]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®): An excellent, non-explosive alternative to HOBt. It often provides higher coupling rates and superior racemization suppression, especially when paired with DIC.[1][4]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Known for its high efficiency in accelerating coupling and suppressing racemization, though its availability can be limited due to its hazardous properties.[1][9]

The workflow is as follows: the carbodiimide activates the carboxyl group, and the additive immediately converts this transient, highly reactive species into a more stable active ester that is resistant to racemization but still reactive enough for peptide bond formation.

Q4: I'm already using DIC/HOBt, but I still see racemization. What role does my choice of base play?

The choice and amount of base are arguably the most critical factors after the coupling additives.[9] Excess or overly strong bases are a frequent cause of racemization.[10]

Causality: The base's primary role is to neutralize the protonated amine of the incoming amino acid and any acidic byproducts. However, it can also directly abstract the proton from the chiral center of the activated β-amino acid.[2][5] The stronger the base and the higher its concentration, the faster this unwanted side reaction will occur.

Troubleshooting Steps:

  • Evaluate Your Base:

    • High Risk: N,N-Diisopropylethylamine (DIEA) is a strong, hindered base commonly used in peptide synthesis. While effective for coupling, its high basicity (pKa ~10.1) significantly promotes racemization.[2][9]

    • Lower Risk: N-methylmorpholine (NMM) (pKa ~7.4) and 2,4,6-collidine (TMP) (pKa ~7.4) are weaker bases and are much less likely to cause racemization.[9] Collidine, due to its significant steric hindrance, is often an excellent choice for minimizing base-catalyzed side reactions.[5][9]

  • Reduce Base Stoichiometry: Use the minimum amount of base necessary. For couplings in solution phase where the amine component is a hydrochloride salt, one equivalent of base is typically sufficient. In solid-phase peptide synthesis (SPPS), using 1.5-2 equivalents is common, but this should be optimized.

  • Consider Base-Free Conditions: For particularly sensitive couplings, such as with Fmoc-Cys(Trt)-OH, a combination of DIC with HOBt or Oxyma Pure under base-free conditions can be a very effective strategy.[1][11]

Table 1: Impact of Base Selection on Racemization Risk
BaseCommon AbbreviationpKa (approx.)Racemization RiskKey Considerations
N,N-DiisopropylethylamineDIEA, Hünig's Base10.1HighVery effective for coupling, but its high basicity is a major driver of racemization.[2][9]
N-MethylmorpholineNMM7.4LowA much safer choice than DIEA for minimizing racemization.[9]
2,4,6-CollidineTMP7.4Very LowWeak basicity combined with high steric hindrance makes it an excellent choice for sensitive couplings.[5][9]
Q5: Can reaction temperature and solvent choice help minimize racemization?

Yes, both are important secondary factors that can be optimized.

  • Temperature: Lowering the reaction temperature (e.g., to 0°C) slows down all reaction rates, including the rate of enolization and subsequent racemization.[10][11] This gives the desired coupling reaction a better chance to proceed before loss of stereochemical integrity occurs.

  • Solvent: The polarity of the solvent can influence the rate of racemization.[11] Less polar solvents may reduce racemization, but this must be balanced with the need to ensure all reactants remain fully dissolved.[11] Dichloromethane (DCM) or tetrahydrofuran (THF) can sometimes be better choices than the highly polar N,N-dimethylformamide (DMF), depending on the specific system.[7]

Q6: I am using a phosphonium (PyBOP, BOP) or uronium (HATU, HBTU) salt coupling reagent. Are these better for avoiding racemization?

Phosphonium and uronium reagents are generally excellent for achieving high coupling efficiency and speed, which itself can reduce racemization by shortening the lifetime of the activated intermediate.[12] However, they are not immune to causing racemization and must be used correctly.

Causality: These reagents work by forming active esters in situ (e.g., HOBt or HOAt esters). The principles regarding base selection remain critical. For instance, using HATU with a strong base like DIEA can still lead to significant racemization.

Key Considerations:

  • Pre-activation: To avoid a side reaction where uronium reagents can guanidinylate the free N-terminus of the peptide chain, it is best to pre-activate the carboxylic acid.[8] This involves mixing the N-protected β-amino acid, the coupling reagent (e.g., HATU), and the base (e.g., NMM) for a few minutes before adding this mixture to the resin-bound peptide.[8]

  • Additive Choice: Modern uronium/phosphonium reagents come with the additive incorporated (e.g., the 'H' in HATU stands for HOAt). For sensitive couplings, ensure your reagent choice aligns with a low-racemization additive. Oxyma-based reagents are also commercially available and offer excellent performance.[4][9]

Q7: How can I reliably detect and quantify the level of racemization in my product?

Visual confirmation on a standard HPLC or LC-MS is usually insufficient, as diastereomers may co-elute. Specialized analytical techniques are required.

Methods for Quantification:

  • Chiral HPLC: This is the gold standard. After cleaving the peptide from the resin and purifying it, the peptide is hydrolyzed back to its constituent amino acids using strong acid (e.g., 6M HCl). The resulting amino acid mixture is then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed on a standard reverse-phase HPLC column. The derivatized D and L enantiomers will have different retention times, allowing for precise quantification.

  • Chiral GC-MS: Similar to HPLC, this method involves hydrolysis followed by derivatization to make the amino acids volatile. The derivatized mixture is then analyzed by gas chromatography on a chiral column coupled to a mass spectrometer.[13]

  • Enzymatic Digestion: In some cases, using an enzyme that specifically digests peptides containing only L-amino acids can be used.[12] The presence of undigested material can indicate the incorporation of a D-amino acid.

Section 3: Preventative Strategies & Protocols

Recommended Low-Racemization Coupling Protocol (SPPS)

This protocol is a robust starting point for minimizing racemization during the incorporation of an N-Fmoc-protected β-amino acid onto a resin-bound peptide.

Reagents:

  • N-Fmoc-β-amino acid (3.0 eq)

  • DIC (3.0 eq)

  • Oxyma Pure® (3.0 eq)

  • N-Methylmorpholine (NMM) (if required, 2.0-3.0 eq)

  • Solvent: DMF or a 1:1 mixture of DCM/DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen solvent. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF, DCM, and finally the coupling solvent.

  • Activation Solution: In a separate vessel, dissolve the N-Fmoc-β-amino acid (3.0 eq) and Oxyma Pure® (3.0 eq) in the coupling solvent.

  • Initiate Activation: Add DIC (3.0 eq) to the activation solution.

  • Base Addition (if necessary): If the protocol requires a base, add NMM (2.0-3.0 eq) to the resin just before adding the activation mixture. Do not pre-mix the base with the activation solution for extended periods.

  • Coupling: Immediately add the activation solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. For exceptionally difficult or racemization-prone couplings, conduct the reaction at 0°C overnight.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF and DCM to remove any excess reagents and byproducts.

Visualization of Key Processes
Racemization Mechanism during Activation

The following diagram illustrates the general pathway leading to racemization. The key step is the formation of a planar enolate intermediate after the carboxyl group is activated, which allows for the loss of stereochemistry at the β-carbon.

RacemizationMechanism A N-Protected β-Amino Acid (R) B Highly Reactive Intermediate (e.g., O-Acylisourea) A->B C Desired Peptide Bond (Configuration Retained) B->C + Amine (Fast Coupling) D Planar Enolate Intermediate B->D + Base (e.g., DIEA) - H+ D->C + Amine E Racemized Product (R and S mixture) D->E

Caption: Competing pathways after carboxyl activation.

Troubleshooting Workflow

Use this decision tree to diagnose and solve racemization issues in your experiments.

TroubleshootingWorkflow start Racemization Detected (>2%)? check_additive Are you using an additive (HOBt, Oxyma)? start->check_additive Yes end Problem Resolved / Re-evaluate start->end No add_additive Action: Add Oxyma or HOBt (1:1 with coupling reagent). check_additive->add_additive No check_base What base are you using? check_additive->check_base Yes add_additive->end is_diea DIEA? check_base->is_diea switch_base Action: Switch to a weaker base like NMM or 2,4,6-collidine. is_diea->switch_base Yes check_temp Is reaction at room temp? is_diea->check_temp No (using NMM/Collidine) switch_base->end lower_temp Action: Lower temperature to 0°C. check_temp->lower_temp Yes check_temp->end No (already cold) lower_temp->end

Sources

Validation & Comparative

Technical Guide: Chiral HPLC Separation of 3-Aminohexanedioic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminohexanedioic acid (also known as


-aminoadipic acid) presents a distinct chromatographic challenge due to its zwitterionic nature, high polarity, and the presence of two carboxylic acid moieties alongside a 

-positioned primary amine. Unlike

-amino acids, the

-amino functionality alters the pKa and conformational flexibility, often rendering standard ligand-exchange methods less effective.

This guide evaluates three distinct methodologies for the resolution of (R)- and (S)-3-aminohexanedioic acid:

  • Crown Ether Chiral Stationary Phases (CSPs) (Direct, Acidic Mode)

  • Zwitterionic Ion-Exchange CSPs (Direct, Polar Ionic Mode)

  • Pre-column Derivatization (Indirect, Reversed-Phase)

Method A: Direct Separation via Crown Ether CSP

Recommended Column: Daicel CROWNPAK® CR-I(+) (Immobilized) or CR(+) (Coated)

Mechanism of Action

The separation relies on a host-guest complexation mechanism.[1] The chiral selector is a chiral crown ether (typically 18-crown-6 derivative) that forms reversible inclusion complexes with the protonated primary ammonium group (


) of the analyte.
  • Key Interaction: Three hydrogen bonds form between the ammonium protons of 3-aminohexanedioic acid and the ether oxygens of the crown ring.

  • Steric Fit: The chiral barriers on the crown ether discriminate between the (R) and (S) enantiomers based on the spatial arrangement of the dicarboxylic acid tail.

Experimental Protocol

This method is preferred for its simplicity and lack of sample preparation, though it requires highly acidic mobile phases to ensure the amine remains protonated (


).
  • Mobile Phase: Perchloric acid (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) is the standard modifier due to its low UV cutoff.
    
    • Composition: pH 1.0 to 2.0 Aqueous ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (typically 16.3 g 
      
      
      
      per liter of water) / Methanol (85:15 v/v).
    • Note: Lower temperature (

      
      ) often improves resolution (
      
      
      
      ) by stabilizing the inclusion complex.
  • Flow Rate: 0.4 – 0.8 mL/min (Keep backpressure < 150 bar for coated phases).

  • Detection: UV at 200–210 nm (low wavelength required due to lack of chromophores).[1]

  • Sample Diluent: Mobile phase.

Expert Insight: For 3-aminohexanedioic acid, the two carboxyl groups will be fully protonated at pH 1.5, increasing hydrophobicity and retention. If retention is too high, increase the Methanol fraction (up to 20% for CR(+), higher for CR-I(+)).

Method B: Direct Separation via Zwitterionic CSP

Recommended Column: Chiralpak® ZWIX(+) or ZWIX(-)

Mechanism of Action

These columns utilize a synergistic double ion-pairing mechanism.[1] The stationary phase contains both a cation-exchange site (quininium/quinidinium) and an anion-exchange site.

  • Interaction: The zwitterionic 3-aminohexanedioic acid interacts electrostatically:

    • The carboxylate (

      
      ) pairs with the fused quininium cation.
      
    • The ammonium (

      
      ) pairs with the sulfonate/carboxylate anion on the CSP.
      
  • Elution Order: Switching from ZWIX(+) to ZWIX(-) typically reverses the elution order, a critical feature for trace impurity analysis.[2][3]

Experimental Protocol

This method is ideal for LC-MS applications due to the use of volatile mobile phase additives.[1]

  • Mobile Phase:

    • Bulk Solvent: Methanol (MeOH) / Acetonitrile (ACN) (typically 50:50).

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA) or Ammonium Hydroxide.[1]

    • Apparent pH:[1] Adjusted to ~5.5 - 6.0 (in aqueous equivalent) to ensure the analyte is zwitterionic.

  • Flow Rate: 0.5 – 1.0 mL/min.[1]

  • Detection: LC-MS (ESI+) or UV 210 nm (if using UV-transparent additives).

  • Optimization: Increasing the MeOH content generally decreases retention time.[1][2] For dicarboxylic amino acids, a slightly higher base concentration may be needed to ensure both carboxyls are ionized for interaction.[1]

Method C: Indirect Separation via Derivatization

Reagent: Marfey’s Reagent (FDAA) or OPA/N-acetyl-L-cysteine

Mechanism of Action

The enantiomers are chemically converted into stable diastereomers using an enantiomerically pure chiral derivatizing agent.[1][4] These diastereomers possess different physicochemical properties and can be separated on standard achiral C18 columns.

Experimental Protocol (Marfey's Method)
  • Reaction: Mix

    
     of 50 mM 3-aminohexanedioic acid + 
    
    
    
    of 1% FDAA in acetone +
    
    
    of 1M
    
    
    .
  • Incubation: Heat at

    
     for 1 hour.
    
  • Quench: Add

    
     of 2M HCl.
    
  • Separation:

    • Column: C18 Reversed Phase (e.g., Agilent ZORBAX Eclipse Plus C18).[1]

    • Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile.[1]

    • Detection: UV 340 nm (High sensitivity).[1]

Expert Insight: While sensitive, this method is prone to kinetic resolution errors (if the reaction isn't 100% complete, the ratio of products may not reflect the sample). It is labor-intensive compared to Methods A and B.

Comparative Analysis

FeatureCrown Ether (CR-I)Zwitterionic (ZWIX)Derivatization (FDAA)
Separation Mode Direct (Host-Guest)Direct (Ion-Pairing)Indirect (Diastereomeric)
Sample Prep None (Dissolve & Inject)NoneHigh (Reaction required)
Mobile Phase Acidic (

)
Polar Organic (MeOH/ACN)Standard RP (Water/ACN)
MS Compatibility Poor (Non-volatile acids)Excellent Good
Sensitivity Low (UV 200nm)High (MS compatible)Very High (UV 340nm / Fluor)
Throughput HighHighLow
Cost per Run LowLowHigh (Reagent cost + time)

Visualized Workflows

Separation Strategy Decision Tree

G cluster_legend Legend start Start: 3-Aminohexanedioic Acid Sample q1 Is MS Detection Required? start->q1 q2 Is Sample Trace/Biological Matrix? q1->q2 No method_zwix METHOD B: Zwitterionic CSP (Chiralpak ZWIX) Best for LC-MS & Prep q1->method_zwix Yes method_crown METHOD A: Crown Ether CSP (Crownpak CR-I) Best for Purity QC (UV) q2->method_crown No (Standard QC) method_deriv METHOD C: Derivatization (Marfey's Reagent) Best for High Sensitivity q2->method_deriv Yes (High Sensitivity) key Blue: Input | Green: Recommended | Red: Alternative

Caption: Decision matrix for selecting the optimal chiral separation strategy based on detection needs and sample complexity.

ZWIX Double Ion-Pairing Mechanism

Mechanism cluster_CSP Stationary Phase Surface (ZWIX) cluster_Analyte Analyte (3-Aminohexanedioic Acid) site_cation Quininium (+) Selector analyte_coo Carboxylate (-) site_cation->analyte_coo Ionic Interaction 1 site_anion Sulfonate (-) Selector analyte_nh3 Ammonium (+) site_anion->analyte_nh3 Ionic Interaction 2 steric Steric Bulk (Chiral Discrimination) steric->analyte_nh3 Selectivity

Caption: Schematic of the synergistic double ion-pairing mechanism on Zwitterionic CSPs.

References

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Ilisz, I., et al. (2008).[1] HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase. Journal of Separation Science. Retrieved from [Link]

  • Chiral Technologies. (n.d.).[1] CHIRALPAK® ZWIX(+) and ZWIX(-) Application Guide. Retrieved from [Link]

  • Bhushan, R., & Bruckner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9] Retrieved from [Link]

  • Péter, A., et al. (2001).[1] High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A. Retrieved from [Link]

Sources

A Comprehensive Guide to the NMR Characterization of (R)-beta-homoglutamic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of chiral molecules is paramount. (R)-beta-homoglutamic acid, a non-proteinogenic amino acid, presents a compelling case study in the application of Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous characterization. Its structural similarity to endogenous molecules like glutamic acid necessitates a robust and multi-faceted analytical approach to confirm its identity, purity, and stereochemistry. This guide provides a comprehensive overview of the NMR techniques employed in the characterization of (R)-beta-homoglutamic acid, offering a comparative analysis with its enantiomeric counterpart and other relevant analogs. Authored from the perspective of a Senior Application Scientist, this document emphasizes the "why" behind the experimental choices, ensuring a deep understanding of the methodologies.

The Imperative for Rigorous NMR Analysis

(R)-beta-homoglutamic acid and its derivatives are of significant interest in medicinal chemistry due to their potential as mimics or modulators of glutamic acid-mediated pathways. However, the biological activity of such chiral molecules is often exquisitely dependent on their stereochemistry. The seemingly minor difference between the (R) and (S) enantiomers can lead to vastly different pharmacological profiles, ranging from therapeutic efficacy to toxicity. Consequently, the ability to definitively assign the absolute configuration and assess the enantiomeric purity of a sample is not merely an academic exercise but a critical component of drug development and quality control. NMR spectroscopy, with its sensitivity to the local chemical environment of each nucleus, stands as a powerful, non-destructive tool to achieve this.

Experimental Workflow for Comprehensive Characterization

The complete NMR characterization of (R)-beta-homoglutamic acid involves a systematic progression of experiments. Each step is designed to provide specific pieces of structural information, culminating in a complete and unambiguous assignment of the molecule's constitution and stereochemistry.

A streamlined workflow for the complete NMR characterization of (R)-beta-homoglutamic acid.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with each experiment building upon the information gathered in the previous one.

Part 1: Foundational 1D NMR Analysis

Objective: To obtain a preliminary assessment of the sample's purity and to identify the types of protons and carbons present.

Protocol: 1D ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (R)-beta-homoglutamic acid.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for amino acids due to their high polarity.[1]

    • Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to the NMR tube.

  • Spectrometer Setup (¹H NMR):

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[2]

    • Ensure proper solvent suppression if using D₂O to minimize the residual HDO signal.

  • Spectrometer Setup (¹³C NMR):

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single peak.

    • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

Part 2: Elucidating the Carbon Skeleton

Objective: To establish the connectivity of the atoms within the molecule.

Protocol: 2D Correlation Spectroscopy

  • COSY (Correlation Spectroscopy):

    • This experiment reveals which protons are coupled to each other, typically through two or three bonds. This is crucial for tracing out the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons that are two or three bonds away. This is essential for connecting the different spin systems identified in the COSY spectrum and for assigning quaternary carbons.

Part 3: Stereochemical Determination

Objective: To confirm the (R) configuration and assess the enantiomeric purity.

Protocol: Chiral NMR Spectroscopy

  • Using a Chiral Solvating Agent (CSA):

    • Prepare two NMR samples of (R)-beta-homoglutamic acid as described in Part 1.

    • To one sample, add a sub-stoichiometric amount of a chiral solvating agent, such as (R)-(-)-Mandelic acid or a BINOL derivative.[3][4] The choice of CSA may require some screening to find one that interacts sufficiently with the analyte.

    • Acquire ¹H NMR spectra for both samples. In the presence of the CSA, the enantiomers of a racemic mixture will form diastereomeric complexes that will have slightly different chemical shifts, allowing for their differentiation and quantification. For an enantiopure sample of (R)-beta-homoglutamic acid, no new peaks corresponding to the (S)-enantiomer should be observed.

Comparative NMR Data Analysis

The following table presents a hypothetical but realistic comparison of the expected ¹H and ¹³C NMR chemical shifts for (R)-beta-homoglutamic acid and its (S)-enantiomer. The data is based on known chemical shift ranges for similar functional groups found in glutamic acid and other beta-amino acids.[5][6][7]

Atom (R)-beta-homoglutamic acid (Hypothetical ¹H Shift, ppm) (R)-beta-homoglutamic acid (Hypothetical ¹³C Shift, ppm) (S)-beta-homoglutamic acid (Hypothetical ¹H Shift with CSA, ppm) Notes
α-CH ~3.8~55~3.8 (and a distinct peak for the S-enantiomer if present)The chemical shift of the proton attached to the chiral center.
β-CH₂ ~2.4~35~2.4 (and a distinct peak for the S-enantiomer if present)Diastereotopic protons may show complex splitting.
γ-CH₂ ~2.1~30~2.1
δ-COOH Exchangeable~178ExchangeableCarboxylic acid protons are often broad and may exchange with the solvent.
α-COOH Exchangeable~175Exchangeable

Note: The exact chemical shifts will be dependent on the solvent, pH, and temperature.

In a standard NMR experiment, the spectra of (R)- and (S)-beta-homoglutamic acid will be identical. The differentiation is only possible through the use of a chiral environment, such as that provided by a chiral solvating agent. The interaction between the chiral analyte and the chiral agent creates transient diastereomeric complexes, which are not mirror images and thus can have different NMR properties.[3]

Visualizing the Characterization Logic

The following diagram illustrates the logical flow of the NMR experiments and the information they provide, leading to the complete structural elucidation of (R)-beta-homoglutamic acid.

G cluster_experiments NMR Experiments cluster_information Derived Information H1 1D ¹H NMR Proton_Types Proton Environment & Purity H1->Proton_Types C13 1D ¹³C & DEPT Carbon_Types Carbon Multiplicity (CH, CH₂, CH₃) C13->Carbon_Types COSY 2D COSY Proton_Connectivity ¹H-¹H Connectivity COSY->Proton_Connectivity HSQC 2D HSQC CH_Correlation Direct ¹H-¹³C Correlation HSQC->CH_Correlation HMBC 2D HMBC Long_Range_Correlation ¹H-¹³C Long-Range Connectivity HMBC->Long_Range_Correlation CSA_NMR Chiral NMR Stereochemistry Enantiomeric Purity & Absolute Configuration CSA_NMR->Stereochemistry Proton_Types->COSY Carbon_Types->HSQC Proton_Connectivity->HSQC CH_Correlation->HMBC Long_Range_Correlation->CSA_NMR

Logical flow of information from NMR experiments for structural elucidation.

Conclusion

The NMR characterization of (R)-beta-homoglutamic acid is a clear demonstration of the power and versatility of modern NMR spectroscopy. Through a systematic application of 1D and 2D NMR techniques, it is possible to not only confirm the covalent structure of the molecule but also to definitively establish its absolute stereochemistry and assess its enantiomeric purity. For researchers in drug development, a thorough understanding and application of these methods are indispensable for ensuring the quality, safety, and efficacy of chiral pharmaceutical compounds. The protocols and comparative data presented in this guide provide a solid framework for the rigorous characterization of (R)-beta-homoglutamic acid and other similar chiral molecules.

References

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]

  • Radulović, N. S., et al. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Journal of the Serbian Chemical Society.
  • Hakkinen, A., & Maaheimo, H. (2007). Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. Magnetic Resonance in Chemistry. [Link]

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of Biomolecular NMR.
  • BioMagResBank. (2021). 1H, 13C and 15N chemical shift table of 20 common amino acids. [Link]

  • Gazzola, S., et al. (2022).
  • Sarno, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Srivastava, M., et al. (2021). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry B.
  • Schwarzinger, S. (2009). Protein NMR | A Practical Guide. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Wüthrich, K. (2003). NMR studies of structure and function of biological macromolecules. Journal of Biomolecular NMR.
  • Nemes, A., et al. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta. [Link]

  • Lancelin, J. M., et al. (1995). Conformational analysis of glutamic acid analogues as probes of glutamate receptors using molecular modelling and NMR methods. Comparison with specific agonists. Journal of the Chemical Society, Perkin Transactions 2.
  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • ResearchGate. (n.d.). 1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted cis-[Pt(cis-dach)(OH 2 ) 2 ] 2+ complex in D 2 O. [Link]

  • Singh, V., & Singh, P. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances. [Link]

  • MDPI. (2022). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. [Link]

  • PNAS. (2003). NMR data collection and analysis protocol for high-throughput protein structure determination. [Link]

  • Wikipedia. (n.d.). Glutamic acid. [Link]

Sources

A Comparative Guide to the Proteolytic Stability of β-Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the engineering of therapeutically relevant peptides is a constant battle against nature's recycling machinery: proteases. Native peptides, composed of α-amino acids, are often rapidly degraded in biological systems, a significant hurdle for their clinical translation. This guide provides an in-depth comparison of the proteolytic stability of β-peptides, an exciting class of peptidomimetics, against their α-peptide counterparts. We will delve into the structural basis for their enhanced stability, present illustrative experimental data, and provide a detailed protocol for assessing proteolytic resistance in your own research.

The Structural Basis of β-Peptide Stability: A Tale of Two Backbones

The fundamental difference between α- and β-peptides lies in their amino acid constituents. α-amino acids, the building blocks of natural proteins, have their amino and carboxyl groups attached to the same carbon atom (the α-carbon). In contrast, β-amino acids have an additional carbon atom separating these functional groups.[1][2] This seemingly subtle alteration has profound consequences for the peptide's three-dimensional structure and its susceptibility to enzymatic degradation.

Proteases, the enzymes responsible for peptide bond hydrolysis, have active sites that are exquisitely evolved to recognize and bind to the specific backbone conformation of α-peptides.[3][4] The introduction of an extra carbon atom in the backbone of β-peptides disrupts this molecular recognition.[1] The altered bond angles and increased flexibility of the β-peptide backbone prevent it from fitting snugly into the active site of most proteases, rendering it a poor substrate for cleavage.[5][6] This inherent structural difference is the primary reason for the dramatically enhanced proteolytic stability of β-peptides.[1][5]

While peptides composed entirely of β-amino acids are highly resistant to degradation, mixed α/β-peptides can also exhibit significantly improved stability compared to their all-α-analogs.[5][6] This allows for a "tuning" of a peptide's pharmacokinetic properties by strategically incorporating β-amino acids into the sequence.[5]

Visualizing the Proteolytic Stability Assay Workflow

To empirically compare the stability of α- and β-peptides, a standardized in vitro proteolysis assay is employed. The following diagram illustrates the typical workflow, from sample preparation to data analysis.

Proteolytic_Stability_Assay Experimental Workflow for Proteolytic Stability Assay cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Peptide_Prep Prepare Stock Solutions (α-Peptide & β-Peptide) Incubation Incubate Peptides with Proteases at 37°C Peptide_Prep->Incubation Protease_Prep Prepare Protease Solutions (e.g., Trypsin, Chymotrypsin) Protease_Prep->Incubation Time_Points Collect Aliquots at Specific Time Points (e.g., 0, 1, 4, 8, 24h) Incubation->Time_Points Quench Quench Reaction (e.g., with TFA) Time_Points->Quench HPLC_MS Analyze by RP-HPLC and Mass Spectrometry Quench->HPLC_MS Data_Analysis Quantify Remaining Peptide and Plot Degradation Curve HPLC_MS->Data_Analysis

Caption: A schematic of the in vitro proteolytic stability assay.

Comparative Proteolytic Stability: Experimental Data

The following table presents representative data from an in vitro proteolytic stability assay comparing a model α-peptide and a model β-peptide when incubated with two common proteases, trypsin and chymotrypsin. The percentage of intact peptide remaining is quantified at various time points using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Time (hours)Protease% α-Peptide Remaining% β-Peptide Remaining
0Trypsin100%100%
1Trypsin45%98%
4Trypsin5%97%
8Trypsin<1%96%
24Trypsin<1%95%
0Chymotrypsin100%100%
1Chymotrypsin32%99%
4Chymotrypsin2%98%
8Chymotrypsin<1%98%
24Chymotrypsin<1%97%

As the data clearly indicates, the α-peptide is rapidly degraded by both proteases, with less than 5% remaining after just 4 hours. In stark contrast, the β-peptide remains largely intact even after 24 hours of incubation, demonstrating its superior resistance to proteolytic cleavage.[5][7][8]

Detailed Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a step-by-step methodology for comparing the proteolytic stability of peptides.

Materials:

  • α-Peptide and β-Peptide of interest (lyophilized)

  • Proteases (e.g., Trypsin, Chymotrypsin, Pepsin) (lyophilized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for fragment identification)

Procedure:

  • Peptide Stock Solution Preparation:

    • Dissolve the lyophilized α- and β-peptides in an appropriate buffer (e.g., PBS) to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

  • Protease Stock Solution Preparation:

    • Reconstitute the lyophilized proteases in cold, ultrapure water to a concentration of 1 mg/mL immediately before use. Keep on ice. Common enzymes used for this purpose include pepsin, trypsin, and chymotrypsin.[9]

  • Proteolysis Reaction Setup:

    • For each peptide and each protease, set up a reaction in a microcentrifuge tube.

    • Add 90 µL of the peptide stock solution (1 mg/mL).

    • Add 10 µL of the protease stock solution (1 mg/mL) to achieve a 1:10 enzyme-to-substrate ratio by weight.

    • Set up control reactions for each peptide containing 10 µL of buffer instead of the protease solution.

    • Gently mix the contents of each tube.

  • Incubation and Time Points:

    • Immediately withdraw a 10 µL aliquot from each tube for the t=0 time point.

    • Place the reaction tubes in an incubator or water bath set at 37°C.

    • Withdraw 10 µL aliquots at subsequent time points (e.g., 1, 4, 8, and 24 hours).

  • Quenching the Reaction:

    • For each aliquot collected, immediately add 90 µL of a quenching solution (e.g., 1% TFA in water) to inactivate the protease.

    • Store the quenched samples at -20°C until analysis.

  • RP-HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC using a C18 column.[10][11]

    • A typical mobile phase system consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

    • Develop a gradient elution method suitable for separating the intact peptide from its degradation products. A shallow gradient is often optimal for peptide analysis.[11][12]

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the chromatograms.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time to generate degradation curves for each peptide-protease combination.

  • Mass Spectrometry (Optional):

    • To confirm the identity of degradation products, fractions can be collected from the HPLC and analyzed by mass spectrometry.[13][14][15] This can help identify the specific cleavage sites.

Implications for Drug Development

The exceptional proteolytic stability of β-peptides makes them highly attractive candidates for therapeutic development.[1][6] By overcoming the limitation of rapid degradation that plagues many α-peptide drugs, β-peptides offer the potential for:

  • Improved Pharmacokinetics: Increased in vivo half-life leads to less frequent dosing and more stable therapeutic concentrations.[8][16]

  • Enhanced Bioavailability: Resistance to digestive proteases may allow for alternative routes of administration, including oral delivery.

  • Novel Therapeutic Modalities: The ability to design stable, structured peptidomimetics opens up new avenues for targeting challenging protein-protein interactions.[6]

As research in this field continues to advance, β-peptides and other peptidomimetics are poised to play an increasingly important role in the future of medicine.

References

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. Available at: [Link]

  • A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. PMC. Available at: [Link]

  • Proteolysis. Wikipedia. Available at: [Link]

  • Delineating the Mechanism of Action of a Protease Resistant and Salt Tolerant Synthetic Antimicrobial Peptide against Pseudomonas aeruginosa. ACS Omega. Available at: [Link]

  • What is the difference between α helices and β sheets in proteins? Which one is more stable? Quora. Available at: [Link]

  • Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Available at: [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available at: [Link]

  • Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI. Available at: [Link]

  • Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. Available at: [Link]

  • Proteasome. Wikipedia. Available at: [Link]

  • Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. PMC. Available at: [Link]

  • Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. PMC. Available at: [Link]

  • Analysis of the proteolysis of bioactive peptides using a peptidomics approach. PMC. Available at: [Link]

  • β-Peptides: From Structure to Function. Chemical Reviews. Available at: [Link]

  • Emerging principles in protease-based drug discovery. PMC. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • Enzymatic degradation varies between different cross-linking peptides.... ResearchGate. Available at: [Link]

  • Reversed Proteolysis—Proteases as Peptide Ligases. MDPI. Available at: [Link]

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Request PDF. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • A beginner's guide to mass spectrometry–based proteomics. Portland Press. Available at: [Link]

  • beta-Peptides: from structure to function. Request PDF. Available at: [Link]

  • Mass Spectrometry in Peptide and Protein Analysis. Mabion. Available at: [Link]

  • Proteases as therapeutics. PMC. Available at: [Link]

  • On-bead tryptic proteolysis: An attractive procedure for LC-MS/MS analysis of the Drosophila caspase 8 protein complex during immune response against bacteria. ResearchGate. Available at: [Link]

  • Basics of HPLC Peptide Analysis. LCGC International. Available at: [Link]

  • Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. Available at: [Link]

  • HPLC Analysis Methods for Peptide Characterization. Laboratory Research. Available at: [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. Available at: [Link]

  • Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification. Analytical Chemistry. Available at: [Link]

  • Mass Spectrometry for Peptide and Protein Analysis. ResearchGate. Available at: [Link]

  • Beta pleated sheet || Secondary structure of protein. YouTube. Available at: [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Beta-Homoglutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Beta-Homoglutamic Acid in Modern Research

Beta-homoglutamic acid, a non-proteinogenic amino acid, is of increasing interest in various fields of scientific research, including neurochemistry and drug development. As a homolog of the ubiquitous neurotransmitter L-glutamic acid, it possesses the potential to interact with glutamate receptors and transporters, making it a valuable tool for probing neurological pathways and a scaffold for novel therapeutics. Understanding the structural characteristics of beta-homoglutamic acid is paramount for its application, and mass spectrometry stands as a powerful analytical technique for its identification and characterization. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation of beta-homoglutamic acid, drawing comparisons with its alpha-isomer, glutamic acid, to offer a comprehensive resource for researchers in the field.

The Fundamentals of Amino Acid Fragmentation in Mass Spectrometry

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of molecules, including amino acids.[1] In a typical collision-induced dissociation (CID) experiment, a precursor ion is selected and subjected to collisions with an inert gas, leading to its fragmentation. The resulting product ions are then analyzed to reveal structural information about the parent molecule.[2]

The fragmentation of amino acids is governed by the lability of specific bonds and the stability of the resulting fragments. Common fragmentation pathways for protonated amino acids include the neutral loss of small molecules such as water (H₂O) and carbon dioxide (CO₂), as well as cleavage of the carbon-carbon backbone.[3] The position of the amino group, as we will explore, plays a crucial role in directing these fragmentation pathways, leading to distinct mass spectra for isomers.

Predicted Fragmentation Pattern of Beta-Homoglutamic Acid

While extensive experimental data on the specific fragmentation of beta-homoglutamic acid is not widely available in the public domain, we can predict its fragmentation behavior based on the established principles of mass spectrometry and studies on other beta-amino acids.

The structure of beta-homoglutamic acid, with the amino group on the beta-carbon relative to a carboxyl group, suggests a fragmentation pattern distinct from its alpha-amino acid counterpart.

Proposed Fragmentation Pathways for [M+H]⁺ of Beta-Homoglutamic Acid (m/z 162.06)

  • Loss of Water (H₂O): A prominent initial fragmentation step is the loss of a water molecule from one of the carboxyl groups, resulting in a fragment ion at m/z 144.05 .

  • Sequential Loss of Water and Carbon Monoxide (CO): Following the initial water loss, a subsequent loss of carbon monoxide from the other carboxyl group can occur, leading to a fragment ion at m/z 116.05 .

  • Loss of Formic Acid (HCOOH): The neutral loss of a formic acid molecule from a carboxyl group is another plausible fragmentation pathway, yielding a fragment ion at m/z 116.05 .

  • Ammonia Loss (NH₃): Cleavage of the C-N bond can result in the loss of ammonia, producing a fragment ion at m/z 145.04 .

  • Side Chain Fragmentation: Cleavage within the carbon backbone can also occur. For instance, cleavage adjacent to the amino group could lead to various smaller fragment ions. A key diagnostic fragment for beta-amino acids can be the formation of an iminium ion resulting from cleavage of the bond alpha to the amino group.

G M [M+H]⁺ m/z 162.06 M_H2O [M+H-H₂O]⁺ m/z 144.05 M->M_H2O - H₂O M_HCOOH [M+H-HCOOH]⁺ m/z 116.05 M->M_HCOOH - HCOOH M_NH3 [M+H-NH₃]⁺ m/z 145.04 M->M_NH3 - NH₃ M_H2O_CO [M+H-H₂O-CO]⁺ m/z 116.05 M_H2O->M_H2O_CO - CO

Caption: Predicted Fragmentation of Beta-Homoglutamic Acid.

Comparative Fragmentation Analysis: Beta-Homoglutamic Acid vs. Glutamic Acid

The key to distinguishing beta-homoglutamic acid from its isomer, glutamic acid, lies in their differential fragmentation patterns.

FeatureBeta-Homoglutamic Acid (Predicted)Glutamic Acid (Experimental)
Precursor Ion [M+H]⁺ m/z 162.06m/z 162.06
Major Neutral Losses H₂O, HCOOH, NH₃H₂O, CO₂, NH₃
Characteristic Fragment Iminium ion formation from beta-cleavageFormation of pyroglutamic acid (m/z 130.05)

Fragmentation of Glutamic Acid

The fragmentation of glutamic acid is well-characterized. A dominant fragmentation pathway involves the loss of a water molecule followed by the loss of carbon monoxide, or a direct loss of formic acid. Critically, glutamic acid readily undergoes in-source cyclization to form pyroglutamic acid, which can be a prominent ion in the mass spectrum. This cyclization is a hallmark of alpha-amino acids with a gamma-carboxyl group.

G M [M+H]⁺ m/z 162.06 M_H2O [M+H-H₂O]⁺ m/z 144.05 M->M_H2O - H₂O Pyroglutamic Pyroglutamic Acid m/z 130.05 M->Pyroglutamic - H₂O (In-source) M_NH3 [M+H-NH₃]⁺ m/z 145.04 M->M_NH3 - NH₃

Caption: Fragmentation of Glutamic Acid.

Experimental Protocols for the Analysis of Beta-Homoglutamic Acid

While direct experimental data for beta-homoglutamic acid is scarce, established methods for the analysis of non-proteinogenic and modified amino acids can be readily adapted.

Sample Preparation and Derivatization

Due to the polar nature of amino acids, derivatization is often employed to improve their chromatographic separation and ionization efficiency, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.

Step-by-Step Derivatization Protocol (Silylation for GC-MS):

  • Dry the Sample: Evaporate the sample containing beta-homoglutamic acid to complete dryness under a stream of nitrogen.

  • Add Derivatization Reagent: Add a solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.

  • Incubate: Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization of the amino and carboxyl groups.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system.

For liquid chromatography-mass spectrometry (LC-MS/MS), derivatization may not always be necessary, but it can enhance sensitivity and chromatographic performance.

LC-MS/MS Method

Workflow for LC-MS/MS Analysis:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample Extraction Extraction of Amino Acids Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography (HILIC or Reversed-Phase) Derivatization->LC MS1 MS1: Precursor Ion Scan (Select m/z 162.06) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Spectrum Mass Spectrum MS2->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Comparison Comparison with Standards and Isomers Fragmentation->Comparison

Caption: LC-MS/MS Workflow for Beta-Homoglutamic Acid Analysis.

Instrumentation and Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining polar amino acids. A C18 reversed-phase column can also be used, potentially with an ion-pairing agent.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for amino acid analysis.

  • MS/MS Parameters:

    • Precursor Ion: m/z 162.06 for [M+H]⁺ of beta-homoglutamic acid.

    • Collision Energy: This will need to be optimized to achieve a rich fragmentation spectrum. A typical starting point would be in the range of 10-30 eV.

Conclusion: A Path Forward for the Analysis of Beta-Homoglutamic Acid

The analysis of beta-homoglutamic acid by mass spectrometry presents a unique set of challenges and opportunities. While direct experimental fragmentation data remains to be extensively published, a predictive approach based on the fragmentation of related beta-amino acids and the fundamental principles of mass spectrometry provides a solid foundation for its identification and characterization. The key to distinguishing beta-homoglutamic acid from its alpha-isomer, glutamic acid, lies in the differential fragmentation pathways dictated by the position of the amino group. The predicted formation of a characteristic iminium ion for beta-homoglutamic acid, in contrast to the cyclization to pyroglutamic acid for glutamic acid, offers a clear analytical distinction.

As research into the biological roles of beta-homoglutamic acid continues to expand, the development and validation of robust mass spectrometry-based methods will be crucial. The protocols and predictive models outlined in this guide serve as a valuable starting point for researchers embarking on the analysis of this important non-proteinogenic amino acid.

References

  • Biemann, K. (1962).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • The Human Metabolome Database. (n.d.). Retrieved from [Link]

  • Wishart, D. S. (2007). HMDB: the Human Metabolome Database. Nucleic Acids Research, 35(Database issue), D521–D526. [Link]

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A Comparative Guide to Beta-Homoglutamic Acid and GABA Receptor Binding: A Neuropharmacological Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of GABAergic Signaling and the Quest for Novel Ligands

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature central nervous system (CNS), playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Its actions are mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1] The intricate functioning of the GABAergic system is fundamental to a vast array of physiological processes, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[2] This has driven a continuous search for novel molecules that can modulate GABA receptor activity with greater specificity and efficacy, offering the potential for improved therapeutic interventions.

This guide provides a detailed comparison of the endogenous neurotransmitter GABA with beta-homoglutamic acid, a structurally related but less-studied beta-amino acid, in the context of their interaction with GABA receptors. While extensive data exists for GABA's binding and functional profile, the direct interaction of beta-homoglutamic acid with GABA receptors is not well-documented in publicly available literature. Therefore, this comparison will leverage our understanding of GABA receptor pharmacology and structure-activity relationships to infer the potential binding characteristics of beta-homoglutamic acid, while clearly delineating established facts from scientific postulation. We will also provide comprehensive experimental protocols that would be essential to empirically determine the binding affinity and functional effects of beta-homoglutamic acid, thereby encouraging further research in this area.

Molecular Structures: A Tale of Two Amino Acids

The subtle yet significant differences in the chemical structures of GABA and beta-homoglutamic acid form the basis for their potentially distinct pharmacological profiles.

  • Gamma-Aminobutyric Acid (GABA): As a gamma-amino acid, GABA possesses a four-carbon chain with the amino group located on the third carbon (gamma position) relative to the carboxyl group. This flexible structure allows it to adopt specific conformations necessary for binding to its receptors.[3]

  • Beta-Homoglutamic Acid: This molecule is a beta-amino acid analog of glutamic acid. It features a five-carbon backbone with two carboxyl groups and an amino group on the beta-carbon (second carbon from the primary carboxyl group). Its structural similarity to both GABA (possessing a flexible amino acid backbone) and glutamate (containing two carboxyl groups) suggests the potential for complex interactions with various neurotransmitter receptors.

GABA Receptor Binding: An Established Paradigm

GABA exerts its inhibitory effects by binding to distinct sites on GABA-A and GABA-B receptors.

GABA-A Receptors

GABA-A receptors are pentameric ligand-gated ion channels, primarily permeable to chloride ions (Cl⁻).[4] The binding of GABA to these receptors causes a conformational change that opens the channel, leading to an influx of Cl⁻ and hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential.[5] The orthosteric binding site for GABA is located at the interface between the β and α subunits of the receptor.[6][7]

GABA-B Receptors

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals.[1] They are heterodimers composed of GABA-B1 and GABA-B2 subunits.[4] Ligand binding to the GABA-B1 subunit triggers a conformational change that activates the G-protein, leading to downstream effects such as the opening of potassium channels and inhibition of calcium channels.[3]

Beta-Homoglutamic Acid: A Hypothetical Interaction with GABA Receptors

Currently, there is a lack of direct experimental evidence characterizing the binding of beta-homoglutamic acid to GABA receptors. However, based on its structure, we can formulate hypotheses about its potential interactions.

The presence of a flexible amino acid backbone in beta-homoglutamic acid suggests it might fit into the GABA binding pocket on GABA-A receptors. The additional carboxyl group, however, could introduce steric hindrance or unfavorable electrostatic interactions, potentially leading to lower binding affinity compared to GABA. It is also conceivable that this second carboxyl group could allow for interactions with different residues within the binding pocket, potentially leading to a unique functional outcome (e.g., partial agonism or antagonism).

Alternatively, the structural resemblance to glutamate, the primary excitatory neurotransmitter, raises the possibility of interactions with glutamate receptors or even a novel binding site. It is important to note that some GABA analogs, such as gabapentin, do not exert their primary effects through direct binding to GABA receptors.[8]

To elucidate the true nature of beta-homoglutamic acid's interaction with GABA receptors, rigorous experimental investigation is required.

Comparative Data Summary: Known vs. Postulated

Due to the absence of published data for beta-homoglutamic acid, a direct quantitative comparison is not possible. The following table highlights the known binding parameters for GABA and the hypothetical parameters for beta-homoglutamic acid that require experimental determination.

ParameterGABABeta-Homoglutamic Acid
Binding Affinity (Ki) Varies by receptor subtype, typically in the low micromolar to nanomolar range.To be determined.
EC50/IC50 Varies depending on the specific receptor subtype and functional assay.To be determined.
Receptor Subtype Selectivity Shows varying affinities for different GABA-A and GABA-B receptor subtypes.To be determined.
Functional Activity Agonist at both GABA-A and GABA-B receptors.To be determined (Potential for agonism, partial agonism, or antagonism).

Experimental Protocols for Characterizing Beta-Homoglutamic Acid Binding

To empirically assess the interaction of beta-homoglutamic acid with GABA receptors, the following experimental workflows are recommended.

Radioligand Binding Assay: Determining Binding Affinity

This protocol describes a competitive displacement assay to determine the binding affinity (Ki) of beta-homoglutamic acid for GABA-A receptors using a radiolabeled ligand, such as [³H]GABA or [³H]muscimol.

Objective: To quantify the ability of beta-homoglutamic acid to displace a known radioligand from the GABA-A receptor binding site.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the crude membrane fraction.

    • Wash the membrane pellet multiple times with buffer to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand (e.g., [³H]GABA).

    • Add increasing concentrations of unlabeled GABA (for the standard curve) or beta-homoglutamic acid.

    • To determine non-specific binding, add a high concentration of unlabeled GABA to a set of wells.

    • Add the prepared membrane suspension to initiate the binding reaction.

    • Incubate the plate at 4°C for a specified time to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G_1 cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection & Analysis prep1 Homogenize Tissue prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Wash Membranes prep3->prep4 prep5 Resuspend & Quantify prep4->prep5 assay3 Add Membranes prep5->assay3 assay1 Add Radioligand assay2 Add Competitors (GABA or Test Compound) assay1->assay2 assay2->assay3 assay4 Incubate assay3->assay4 detect1 Filter & Wash assay4->detect1 detect2 Scintillation Counting detect1->detect2 detect3 Calculate Specific Binding detect2->detect3 detect4 Determine IC50 & Ki detect3->detect4

Caption: Workflow for Radioligand Binding Assay.

Electrophysiology: Assessing Functional Activity

This protocol utilizes whole-cell patch-clamp electrophysiology on cells expressing recombinant GABA-A receptors (e.g., HEK293 or CHO cells) to determine if beta-homoglutamic acid acts as an agonist, antagonist, or allosteric modulator.

Objective: To measure changes in ion channel activity in response to the application of beta-homoglutamic acid.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 or CHO cells in appropriate media.

    • Transiently or stably transfect the cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Patch-Clamp Recording:

    • Obtain a whole-cell patch-clamp recording from a transfected cell.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply a known concentration of GABA to elicit a baseline current response.

    • Apply varying concentrations of beta-homoglutamic acid alone to test for agonistic activity.

    • Co-apply beta-homoglutamic acid with a sub-maximal concentration of GABA to test for modulatory or antagonistic effects.

  • Data Analysis:

    • Measure the peak amplitude of the current responses.

    • For agonism, plot the current amplitude against the concentration of beta-homoglutamic acid to determine the EC50 (concentration for half-maximal effect).

    • For antagonism, determine the shift in the GABA concentration-response curve in the presence of beta-homoglutamic acid.

    • For allosteric modulation, quantify the potentiation or inhibition of the GABA-evoked current.

G_2 cluster_cell Cell Preparation cluster_record Electrophysiological Recording cluster_analysis Data Analysis cell1 Culture HEK293/CHO Cells cell2 Transfect with GABAA Receptor Subunits cell1->cell2 rec1 Obtain Whole-Cell Patch-Clamp cell2->rec1 rec2 Apply GABA (Baseline) rec1->rec2 rec3 Apply Test Compound rec2->rec3 rec4 Co-apply with GABA rec3->rec4 an1 Measure Current Amplitude rec4->an1 an2 Determine EC50 (Agonism) an1->an2 an3 Analyze Curve Shift (Antagonism) an1->an3 an4 Quantify Modulation an1->an4

Caption: Workflow for Electrophysiological Assay.

GABAergic Signaling Pathway

The following diagram illustrates the canonical GABAergic signaling pathway, highlighting the points of action for GABA and potentially for novel ligands like beta-homoglutamic acid.

G_3 cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_A GABA-A Receptor (Cl⁻ Channel) GABA_vesicle->GABA_A Binds GABA_B GABA-B Receptor (GPCR) GABA_vesicle->GABA_B Binds Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Triggers Exocytosis Action_Potential Action Potential Action_Potential->Ca_channel Opens Cl_influx Cl⁻ Influx GABA_A->Cl_influx Opens K_efflux K⁺ Efflux GABA_B->K_efflux Opens K⁺ Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization K_efflux->Hyperpolarization

Caption: Simplified GABAergic Signaling Pathway.

Conclusion and Future Directions

References

  • 2-Minute Neuroscience. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]

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  • Plested, A. J. (2016). Electrophysiology of ionotropic GABA receptors. Biomolecules, 6(1), 1. [Link]

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  • Kristiansen, U., et al. (2013). Yellow fluorescent protein-based assay to measure GABA(A) channel activation and allosteric modulation in CHO-K1 cells. PloS one, 8(3), e59429. [Link]

  • Huang, D., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current protocols in pharmacology, 89(1), e75. [Link]

  • Zhang, W., et al. (2022). Advantages of Ciprofol with Special Consideration of Pediatric Anesthesia. Journal of Clinical Medicine, 11(19), 5698. [Link]

  • Wakita, M., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1578-1586. [Link]

  • Hellsberg, E., et al. (2023). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). bioRxiv. [Link]

  • Marvin, J. S., et al. (2023). High-throughput imaging of GABA fluorescence as a functional assay for variants 1 in the neurodevelopmental gene, SLC6A1. bioRxiv. [Link]

  • Dvoriantchikova, G., & Ivanov, D. (2014). CHO cells stably expressing GABAB receptors are sensitive and reliable GABA biosensors. PloS one, 9(11), e111187. [Link]

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Safety Operating Guide

Navigating the Safe Handling of (R)-3-Aminohexanedioic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a novel molecule in the landscape of pharmaceutical and scientific research, (R)-3-Aminohexanedioic acid presents a unique set of handling challenges. While its full toxicological profile is still under investigation, current data necessitates a cautious and well-planned approach to laboratory operations. This guide provides an in-depth, procedural framework for the safe handling and disposal of (R)-3-Aminohexanedioic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Understanding the Risks: Hazard Profile of (R)-3-Aminohexanedioic Acid

(R)-3-Aminohexanedioic acid is a white to off-white solid powder[1]. The primary hazards associated with this compound, as identified in available safety data sheets, are:

  • Harmful if inhaled [2].

  • Harmful in contact with skin [2].

  • Causes skin irritation [1].

  • Causes serious eye irritation [1].

These hazards underscore the critical importance of preventing direct contact and aerosolization of the powder. The fine, dusty nature of many powdered chemicals can lead to inadvertent inhalation and contamination of surfaces, making a robust PPE protocol the first line of defense.[3]

Core Directive: Selecting the Appropriate Personal Protective Equipment

The selection of PPE should always be based on a risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for handling (R)-3-Aminohexanedioic acid.

Level of Protection Eye Protection Hand Protection Body Protection Respiratory Protection When to Use
Standard Handling Safety glasses with side-shields or goggles[4]Chemical-resistant gloves (e.g., nitrile)[5]Long-sleeved lab coat[6]Effective dust mask or respirator[4]Weighing, preparing solutions, and other low-dust generating activities.
High-Risk Operations Goggles and a full-face shield[3]Chemical-resistant gloves (e.g., nitrile)[5]Coveralls or a chemical-resistant apron over a lab coat[3][4]A properly fitted respirator (e.g., N95 or higher)[3]Procedures with a high potential for dust generation (e.g., blending, milling, or large-scale transfers).

The causality behind these choices is rooted in the known hazards. Safety glasses or goggles protect against accidental splashes and airborne particles.[7] Chemical-resistant gloves prevent skin contact and absorption.[7] A lab coat provides a barrier for the body, and respiratory protection is crucial to prevent the inhalation of the harmful dust.[4][7]

Procedural Guidance: Donning and Doffing PPE

A self-validating safety protocol extends to the correct procedure for putting on and taking off PPE to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Coveralls: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator/Mask: If required, don the respirator, ensuring a proper seal.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Lab Coat/Coveralls: Remove by rolling it inside out, without shaking.

  • Respirator/Mask: Remove by the straps, avoiding contact with the front.

  • Wash Hands: Thoroughly wash hands with soap and water.[2]

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level Procedure Procedure Low_Dust Low Dust? Procedure->Low_Dust Low Dust Potential High_Dust High Dust? Procedure->High_Dust High Dust Potential Standard_Handling Standard Handling PPE High_Risk_Operations High-Risk Operations PPE Low_Dust->Standard_Handling Yes High_Dust->High_Risk_Operations Yes

PPE selection based on dust generation potential.
Operational and Disposal Plans

Handling:

  • Always handle (R)-3-Aminohexanedioic acid in a well-ventilated area, preferably within a chemical fume hood or a glove box to minimize exposure.[8][9]

  • Avoid the formation of dust during handling.[8]

  • Keep the container tightly closed when not in use.[8]

  • Ensure that an eyewash station and safety shower are readily accessible.[8]

Spill Management:

  • Evacuate non-essential personnel from the area.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[5][10]

  • Sweep up the material and place it into a suitable, labeled container for disposal.[8]

  • Clean the spill area thoroughly.

Disposal:

  • Chemical Waste: Dispose of (R)-3-Aminohexanedioic acid and any contaminated materials as hazardous chemical waste.[5] All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[11]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated, labeled waste container and disposed of as hazardous waste.

By adhering to these protocols, researchers can mitigate the risks associated with handling (R)-3-Aminohexanedioic acid, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • Spectrum Chemical. (2015, June 29).
  • Fisher Scientific. (2015, February 11).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (2025, July 2).
  • Key Organics. (2025, July 11).
  • Thermo Fisher Scientific. (n.d.).
  • Carl ROTH. (n.d.).
  • CymitQuimica. (n.d.). CAS 5427-96-3: 3-Aminohexanedioic acid.
  • Carl ROTH. (n.d.).
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Dust Arrest. (2025, September 14).
  • (n.d.).
  • Palamatic Process. (n.d.).
  • ChemicalBook. (2025, July 16). 3-aminohexanedioic acid | 5427-96-3.
  • BC Fertilis Panama. (n.d.).
  • (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • (2022, June 8).
  • Carl ROTH. (n.d.).
  • Sciencelab.com, Inc. (2005, October 9).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.